2-Bromo-3,5-difluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3,5-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOFTBQUYXDFEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464074 | |
| Record name | 2-BROMO-3,5-DIFLUOROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651027-01-9 | |
| Record name | 2-BROMO-3,5-DIFLUOROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3,5-difluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 2-Bromo-3,5-difluorobenzoic acid (CAS 651027-01-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3,5-difluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzene ring, imparts specific reactivity and properties that make it a valuable intermediate in the design and synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, a representative synthetic protocol, its applications in synthetic chemistry, and expected spectroscopic characteristics.
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a cream or beige powder or crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 651027-01-9 | [1][2] |
| Molecular Formula | C₇H₃BrF₂O₂ | [1][2] |
| Molecular Weight | 237.00 g/mol | [1][2] |
| Appearance | Cream beige granular or crystalline solid | [3] |
| Melting Point | 140-142 °C | [4] |
| Boiling Point | 279.6 °C at 760 mmHg | [1] |
| Purity | Typically ≥97-98% | [1] |
| Storage | Sealed in a dry place at room temperature | [1] |
Synthesis
Representative Experimental Protocol: Synthesis via Lithiation-Carboxylation
This protocol is a representative example based on the synthesis of structurally similar compounds.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials:
-
1-Bromo-3,5-difluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. To this, add diisopropylamine followed by the slow, dropwise addition of an equimolar amount of n-butyllithium solution, maintaining the temperature below -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.
-
Lithiation: Slowly add a solution of 1-bromo-3,5-difluorobenzene in anhydrous THF to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred at this temperature for 2-3 hours to ensure the formation of the lithiated intermediate. The regioselectivity of the lithiation is directed by the bromine atom.
-
Carboxylation: Quench the reaction by adding an excess of crushed dry ice in one portion. The temperature of the reaction mixture should be kept below -60 °C during the addition. Allow the mixture to slowly warm to room temperature overnight with continuous stirring.
-
Work-up and Isolation: Once at room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride, followed by acidification with 1 M HCl until the pH is acidic. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the final product.
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The presence of three distinct functional handles—the carboxylic acid, the bromo group, and the fluorinated benzene ring—allows for a variety of subsequent chemical transformations.
Amide Bond Formation
The carboxylic acid moiety can be readily converted to amides, which are common functional groups in many biologically active compounds. This is typically achieved by activating the carboxylic acid (e.g., conversion to an acid chloride or using coupling reagents like HATU or EDC) followed by reaction with a primary or secondary amine.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are cornerstones of modern drug discovery.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.
-
Heck Reaction: Reaction with alkenes to form substituted styrenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol illustrates a general procedure for the Suzuki-Miyaura coupling of a derivative of this compound.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Ester or amide derivative of this compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Water (degassed)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the this compound derivative, the arylboronic acid (1.1-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel to obtain the desired biaryl product.
Spectroscopic Characterization
While specific spectral data is not publicly available, the expected spectroscopic characteristics can be inferred from the structure and data for similar compounds.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | The spectrum is expected to show two signals in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two aromatic protons. Each signal would likely appear as a doublet of doublets or a more complex multiplet due to coupling with the adjacent fluorine atoms and the other proton. The carboxylic acid proton would appear as a broad singlet far downfield (>10 ppm), which may be exchangeable with D₂O. |
| ¹³C NMR | The spectrum should display seven distinct signals. The carboxyl carbon would be the most deshielded (approx. 165-175 ppm). The aromatic carbons directly bonded to fluorine would show large one-bond C-F coupling constants. The carbon bearing the bromine atom would be shifted downfield compared to an unsubstituted carbon. |
| ¹⁹F NMR | Two distinct signals are expected, one for each fluorine atom, as they are in different chemical environments. These signals would likely appear as multiplets due to coupling with each other and with the aromatic protons. |
| IR Spectroscopy | Key absorbances would include a broad O-H stretch for the carboxylic acid (approx. 2500-3300 cm⁻¹), a strong C=O stretch (approx. 1700 cm⁻¹), C-F stretches (approx. 1100-1300 cm⁻¹), and C-Br stretch (in the fingerprint region). |
| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). |
Biological Activity
To date, there is no publicly available information on the biological activity or mechanism of action of this compound itself. Its primary role in the life sciences is as an intermediate in the synthesis of potentially bioactive molecules. The incorporation of fluorine atoms is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity of a drug candidate. Therefore, derivatives of this compound are of significant interest in drug discovery programs.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.
Hazard Statements (Typical):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (Typical):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a valuable and versatile synthetic intermediate. Its trifunctional nature allows for sequential and site-selective modifications, making it an attractive starting material for the synthesis of complex, highly functionalized molecules for applications in drug discovery, agrochemicals, and materials science. While data on its biological properties are currently unavailable, its utility as a scaffold for creating novel chemical entities is well-established by analogy to similar halogenated benzoic acids.
References
Physicochemical properties of 2-Bromo-3,5-difluorobenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3,5-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated aromatic carboxylic acid. Its structural features, including the presence of a bromine atom and two fluorine atoms on the benzene ring, make it a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the halogen substituents significantly influences the acidity of the carboxylic group and the reactivity of the aromatic ring. This document provides a comprehensive overview of its core physicochemical properties, supported by experimental data and procedural insights.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its application in synthesis, formulation, and quality control.
Identification and Structure
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 651027-01-9[1][2][3][4] |
| Molecular Formula | C₇H₃BrF₂O₂[1][4][5] |
| Molecular Weight | 237.00 g/mol [1][4] |
| Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)Br)F)F[5] |
| InChI Key | KBOFTBQUYXDFEF-UHFFFAOYSA-N[5] |
Tabulated Physical and Chemical Data
| Property | Value | Source |
| Physical Form | Solid | |
| Melting Point | 140-142 °C | |
| Boiling Point | 279.6 °C at 760 mmHg | [1] |
| pKa | 3.29 ± 0.10 (Predicted for isomer) | [6] |
| Storage Conditions | Room Temperature, Sealed in dry conditions | [7] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound. While specific spectra for this compound are proprietary to chemical suppliers, typical expected data and sources for similar compounds are discussed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the substitution pattern on the aromatic ring. Suppliers like Moldb and BLD Pharm indicate the availability of NMR data upon request.[1][3]
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a strong carbonyl (C=O) stretch from the carboxylic acid group (typically ~1700 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹). C-Br and C-F stretches would appear in the fingerprint region.
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and provides fragmentation patterns useful for structural verification. Predicted collision cross-section values for various adducts are available.[5]
Experimental Protocols
Detailed experimental protocols for determining physicochemical properties are crucial for reproducibility and validation in a research setting. Below are generalized methodologies applicable to the characterization of this compound.
Melting Point Determination
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Methodology (Capillary Method):
-
Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or digital temperature sensor is used.
-
Heating: The capillary tube is placed in the heating block. The temperature is raised rapidly to about 15-20 °C below the expected melting point (140 °C).
-
Observation: The heating rate is then slowed to 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To determine the purity of the compound and identify any impurities.
Methodology (Reverse-Phase HPLC):
-
Sample Preparation: A standard solution of this compound is prepared by accurately weighing the substance and dissolving it in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: The sample is injected into the HPLC system. The retention time and peak area of the main component are recorded. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Visualized Workflows and Relationships
Diagrams created using Graphviz provide clear visual representations of experimental processes and logical connections.
References
- 1. 651027-01-9 | this compound - Moldb [moldb.com]
- 2. chemical-label.com [chemical-label.com]
- 3. 651027-01-9|this compound|BLD Pharm [bldpharm.com]
- 4. scbt.com [scbt.com]
- 5. PubChemLite - this compound (C7H3BrF2O2) [pubchemlite.lcsb.uni.lu]
- 6. 4-BroMo-3,5-difluorobenzoic acid CAS#: 651027-00-8 [chemicalbook.com]
- 7. This compound - CAS:651027-01-9 - Sunway Pharm Ltd [3wpharm.com]
2-Bromo-3,5-difluorobenzoic acid molecular weight and formula
An In-depth Technical Guide to 2-Bromo-3,5-difluorobenzoic acid
For researchers, scientists, and professionals engaged in drug development and organic synthesis, this compound is a key building block. Its specific substitution pattern offers unique electronic and steric properties that are valuable in the design of complex molecules. This technical guide provides a comprehensive overview of its fundamental properties, along with generalized experimental protocols for its synthesis and analysis.
Core Properties and Data
The essential physicochemical properties of this compound are summarized below. This data is critical for reaction planning, safety assessment, and analytical method development.
| Property | Value |
| Molecular Formula | C₇H₃BrF₂O₂[1][2][3] |
| Molecular Weight | 237.00 g/mol [1][2][3][4] |
| CAS Number | 651027-01-9[1][2][4] |
| Melting Point | 140-142°C[4] |
| Boiling Point | 279.6°C (at 760 mmHg)[4] |
| Typical Purity | ≥98%[1] |
Experimental Protocols
General Synthesis Protocol: Ortho-Lithiation and Carboxylation
A common and effective strategy for the synthesis of polysubstituted benzoic acids is the directed ortho-metalation of a suitable precursor, followed by quenching with an electrophile, in this case, carbon dioxide.
Reaction Principle: The synthesis would likely start from 1-bromo-3,5-difluorobenzene. The bromine atom can direct a strong base, such as n-butyllithium (n-BuLi), to deprotonate the adjacent ortho position (C2). The resulting aryllithium intermediate is then reacted with solid carbon dioxide (dry ice) to form the corresponding carboxylate salt, which upon acidic workup yields the final product.
Methodology:
-
Pre-reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with a solution of 1-bromo-3,5-difluorobenzene in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to a low temperature, typically -78°C, using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is then added dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. The mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the aryllithium species.
-
Carboxylation: An excess of crushed solid carbon dioxide (dry ice) is carefully added to the reaction mixture in small portions. The reaction is allowed to warm slowly to room temperature as the carbon dioxide sublimes.
-
Workup and Isolation: Once at room temperature, the reaction is quenched by the addition of a dilute aqueous acid solution (e.g., 1 M HCl). The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude solid product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
General Analytical Protocols
To confirm the identity and purity of the synthesized compound, standard analytical techniques are employed. Commercial suppliers often provide documentation including NMR, HPLC, and LC-MS data for this compound.[1][2]
1. High-Performance Liquid Chromatography (HPLC):
-
Principle: Reversed-phase HPLC is a standard method for assessing the purity of non-volatile organic compounds.
-
Column: A C18 stationary phase column is typically used.
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, both containing a small amount of an acid modifier like formic acid (0.1%) or trifluoroacetic acid (0.1%), is common.
-
Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm) is suitable.
-
Outcome: The retention time provides a qualitative measure, while the peak area percentage is used to quantify purity.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for unambiguous structure elucidation.
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Expected Spectra:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons, with coupling patterns influenced by the adjacent fluorine and bromine atoms.
-
¹³C NMR: Signals for the seven carbon atoms would be observed, with their chemical shifts and C-F coupling constants providing key structural information.
-
¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms.
-
3. Mass Spectrometry (MS):
-
Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Technique: Techniques like Electrospray Ionization (ESI-MS) would show the molecular ion peak. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.
Workflow and Pathway Visualization
To better illustrate the logical flow from starting materials to the final, characterized product, the following diagram outlines a general synthesis and analysis workflow.
Caption: General Synthesis and Purification Workflow.
References
In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromo-3,5-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-3,5-difluorobenzoic acid. This document serves as a crucial resource for the identification, characterization, and quality control of this compound in research and development settings.
Molecular Structure and NMR Spectroscopy
This compound (CAS No. 6510_27-01-9) is a substituted aromatic carboxylic acid. Its structure consists of a benzene ring with a carboxylic acid group at position 1, a bromine atom at position 2, and fluorine atoms at positions 3 and 5. The asymmetry of the substitution pattern leads to a distinct and predictable NMR spectrum.
The following sections detail the expected and, where available, experimentally observed spectral data. Due to the limited availability of public experimental spectra for this specific compound, this guide also incorporates predicted data and analysis based on established principles of NMR spectroscopy and data from structurally similar compounds.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show signals for the two aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, fluorine, and carboxylic acid groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | 7.5 - 7.8 | ddd | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3, J(H-H) ≈ 2-3 | 1H |
| H-6 | 7.3 - 7.6 | ddd | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3, J(H-H) ≈ 2-3 | 1H |
| -COOH | 10.0 - 13.0 | br s | - | 1H |
Note: Predicted data is based on analogous compounds and empirical NMR prediction software. Actual experimental values may vary.
¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide signals for each of the seven unique carbon atoms in the molecule. The chemical shifts are significantly affected by the attached substituents, particularly the electronegative halogens and the carbonyl group.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-COOH) | 130 - 135 |
| C-2 (C-Br) | 115 - 120 |
| C-3 (C-F) | 160 - 165 (d, ¹JCF ≈ 240-260 Hz) |
| C-4 | 110 - 115 |
| C-5 (C-F) | 160 - 165 (d, ¹JCF ≈ 240-260 Hz) |
| C-6 | 115 - 120 |
| C=O (-COOH) | 165 - 170 |
Note: Predicted data is based on analogous compounds and empirical NMR prediction software. Due to fluorine coupling, the signals for C-3 and C-5 are expected to appear as doublets with large one-bond C-F coupling constants. Further smaller couplings to other carbons are also expected.
Experimental Protocols
Standard NMR spectroscopic techniques are employed for the analysis of this compound.
Sample Preparation
-
Dissolution: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Standard: A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: The solution is filtered through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.
¹H NMR Spectroscopy Protocol
-
Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Typically 0-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
¹³C NMR Spectroscopy Protocol
-
Instrument: A high-resolution NMR spectrometer (e.g., 75 MHz or higher).
-
Pulse Sequence: A standard proton-decoupled pulse sequence.
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans, or more, to achieve an adequate signal-to-noise ratio.
Visualizations
Experimental Workflow
The logical flow of acquiring and analyzing the NMR spectra is outlined below.
Caption: Experimental workflow for NMR analysis.
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the standard IUPAC numbering used for NMR signal assignments.
Caption: Structure of this compound.
Vibrational Spectroscopy of 2-Bromo-3,5-difluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a powerful non-destructive approach for the structural elucidation and characterization of molecules. By probing the vibrational modes of a molecule, these complementary techniques provide a unique fingerprint, enabling identification and analysis of functional groups and molecular structure. This guide provides a comprehensive overview of the application of FT-IR and Raman spectroscopy for the analysis of 2-Bromo-3,5-difluorobenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic chemistry and drug development.
While specific experimental spectra for this compound are not widely available in published literature, this guide outlines the standard experimental protocols for analyzing solid aromatic carboxylic acids and presents the expected vibrational frequencies based on the known functional groups of the molecule.
Core Principles: FT-IR and Raman Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A vibrational mode is IR-active if it results in a change in the molecular dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, typically from a laser. A vibrational mode is Raman-active if there is a change in the molecular polarizability during the vibration. These different selection rules make FT-IR and Raman spectroscopy complementary, providing a more complete picture of the vibrational landscape of a molecule.
Experimental Protocols
Detailed methodologies for the FT-IR and Raman analysis of a solid sample such as this compound are provided below.
FT-IR Spectroscopy
A common and straightforward method for solid sample analysis is Attenuated Total Reflectance (ATR) FT-IR, which requires minimal sample preparation.
Instrumentation:
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere (e.g., CO2, water vapor).
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal surface.
-
Pressure Application: Apply firm and even pressure to the sample using the instrument's pressure clamp. This ensures good contact between the sample and the crystal.
-
Sample Spectrum Acquisition: Collect the FT-IR spectrum of the sample. Typically, spectra are recorded in the mid-infrared range (4000-400 cm⁻¹). The final spectrum is an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Raman Spectroscopy
Raman analysis of a solid powder is also a direct and non-destructive technique.
Instrumentation:
-
Raman Spectrometer, typically a confocal Raman microscope, equipped with a laser source (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., a CCD camera).
Procedure:
-
Sample Preparation: Place a small amount of the this compound powder onto a clean microscope slide. For Raman imaging, gently flatten the surface of the powder to ensure consistent focus.
-
Instrument Calibration: Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer) to ensure wavenumber accuracy.
-
Sample Focusing: Place the microscope slide on the sample stage and bring the sample into focus under the microscope objective.
-
Spectrum Acquisition: Acquire the Raman spectrum by exposing the sample to the laser. The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio while avoiding sample damage (e.g., burning or fluorescence). It is often necessary to acquire multiple accumulations.
-
Data Processing: The acquired spectrum may need to be processed to remove background fluorescence and cosmic rays.
Expected Vibrational Frequencies
The following table summarizes the expected characteristic vibrational frequencies for the functional groups present in this compound. These are generalized ranges and the exact positions will be influenced by the specific electronic and steric environment of the molecule.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Notes |
| O-H Stretch (Carboxylic Acid Dimer) | 3300 - 2500 (broad) | FT-IR | Very broad and characteristic absorption due to strong hydrogen bonding.[1] |
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR & Raman | Typically sharp but weak to medium intensity. |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | FT-IR & Raman | Strong intensity in FT-IR. The position is lowered due to conjugation with the aromatic ring.[1][2] |
| Aromatic C=C Stretch | 1600 - 1450 | FT-IR & Raman | Multiple bands of variable intensity, characteristic of the aromatic ring. |
| C-O Stretch | 1320 - 1210 | FT-IR | Strong intensity, coupled with O-H in-plane bending.[1] |
| C-F Stretch | 1250 - 1000 | FT-IR | Typically strong and characteristic absorptions. The presence of two fluorine atoms may lead to multiple bands. |
| O-H Bend (out-of-plane) | 960 - 900 (broad) | FT-IR | Broad band characteristic of carboxylic acid dimers.[2] |
| C-Br Stretch | 680 - 515 | FT-IR & Raman | Generally weak to medium intensity. |
Experimental and Data Analysis Workflow
The following diagram illustrates the logical workflow for the vibrational spectroscopic analysis of this compound.
Caption: Workflow for FT-IR and Raman spectroscopic analysis.
Conclusion
FT-IR and Raman spectroscopy are indispensable tools for the structural characterization of this compound. By following the outlined experimental protocols, researchers can obtain high-quality vibrational spectra. The interpretation of these spectra, guided by the expected vibrational frequencies of the constituent functional groups, allows for the confirmation of the molecular structure and provides insights into intermolecular interactions, such as the hydrogen bonding in the carboxylic acid dimer. This information is critical for quality control in synthesis and for understanding the physicochemical properties relevant to drug development.
References
An In-depth Technical Guide on the Solubility of 2-Bromo-3,5-difluorobenzoic Acid in Organic Solvents
Introduction
2-Bromo-3,5-difluorobenzoic acid is a halogenated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its substitution pattern influences its physicochemical properties, including solubility, which is a critical parameter in drug development, process chemistry, and formulation science. Understanding the solubility of this compound in various organic solvents is essential for designing synthetic routes, purification strategies, and formulations. This guide outlines a standard methodology for determining solubility and presents illustrative data.
Factors Influencing Solubility
The solubility of this compound is governed by the interplay of several factors:
-
Solute-Solvent Interactions: The polarity of the solvent, its ability to form hydrogen bonds, and van der Waals forces play a crucial role. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the fluorinated and brominated benzene ring contributes to its lipophilicity and potential for dipole-dipole interactions.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of the compound must be overcome by the solute-solvent interactions for dissolution to occur.
-
Temperature: Generally, solubility increases with temperature as the dissolution process is often endothermic.
-
Presence of Impurities: Impurities can affect the measured solubility.
Quantitative Solubility Data (Hypothetical)
The following table summarizes hypothetical solubility data for this compound in a range of common organic solvents at two different temperatures. This data is for illustrative purposes to demonstrate how such information would be presented.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | 25 | 15.2 | 0.641 |
| 40 | 28.5 | 1.202 | |
| Ethanol | 25 | 12.8 | 0.540 |
| 40 | 24.1 | 1.017 | |
| Acetone | 25 | 20.5 | 0.865 |
| 40 | 38.7 | 1.633 | |
| Ethyl Acetate | 25 | 8.9 | 0.375 |
| 40 | 17.2 | 0.726 | |
| Dichloromethane | 25 | 3.5 | 0.148 |
| 40 | 7.1 | 0.300 | |
| Toluene | 25 | 1.8 | 0.076 |
| 40 | 3.9 | 0.165 | |
| Hexane | 25 | < 0.1 | < 0.004 |
| 40 | 0.2 | 0.008 |
Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method
The isothermal equilibrium method, often referred to as the shake-flask method, is a reliable technique for determining the thermodynamic solubility of a compound.[1]
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 40 °C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the equilibrium temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibrium temperature) pipette or syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted solution using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of flask) / (Initial volume of supernatant) × 100
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal equilibrium method for determining solubility.
References
Crystal Structure Analysis of 2-Bromo-3,5-difluorobenzoic Acid: A Search for Definitive Data
A comprehensive search of established crystallographic databases and the broader scientific literature has revealed a notable absence of a publicly available, detailed crystal structure analysis for 2-Bromo-3,5-difluorobenzoic acid. While the compound is commercially available and its basic chemical properties are documented, its specific three-dimensional arrangement in the solid state, including precise bond lengths, bond angles, and intermolecular interactions, does not appear to have been determined and deposited in major repositories such as the Cambridge Crystallographic Data Centre (CCDC), the Crystallography Open Database (COD), or PubChem's crystal structure database.
This lack of data prevents the compilation of a detailed technical guide as requested, which would necessitate quantitative crystallographic parameters and the associated experimental protocols. Such a guide would typically include:
-
Crystallization Method: A detailed procedure outlining the solvent system, temperature, and technique (e.g., slow evaporation, vapor diffusion) used to obtain single crystals suitable for X-ray diffraction.
-
X-ray Data Collection: Information on the instrument used (diffractometer), the X-ray source (e.g., Mo Kα), temperature of data collection, and the strategy for collecting a complete dataset.
-
Structure Solution and Refinement: A description of the software used to solve the crystal structure (e.g., SHELXS) and refine the atomic positions and displacement parameters (e.g., SHELXL).
In the absence of a determined crystal structure for this compound, a definitive analysis of its solid-state conformation, hydrogen bonding patterns, and other supramolecular interactions remains speculative. While analyses of structurally related compounds can offer insights, they cannot replace a direct experimental determination.
For researchers and drug development professionals, this represents a gap in the fundamental understanding of this molecule's solid-state properties. The crystal structure is a critical piece of information that influences physical properties such as solubility, melting point, and stability, all of which are crucial in the development of pharmaceutical and materials science applications.
Hypothetical Experimental Workflow
Should a researcher undertake the crystal structure determination of this compound, the general experimental workflow would likely follow the logical progression outlined in the diagram below. This visualization illustrates the key stages from obtaining the material to the final analysis and deposition of the structural data.
Figure 1. A generalized workflow for the determination of a small molecule crystal structure.
Until such an experimental determination is performed and the results are made publicly available, a comprehensive technical guide on the crystal structure of this compound cannot be authoritatively written. The scientific community would benefit from the elucidation of this structure to further understand the impact of bromo and fluoro substitutions on the packing and properties of benzoic acid derivatives.
A Technical Guide to Quantum Chemical Calculations on Substituted Benzoic Acids for Researchers and Drug Development Professionals
Introduction
Substituted benzoic acids are a cornerstone in medicinal chemistry and materials science. Their chemical and physical properties, such as acidity (pKa) and reactivity, are finely tuned by the nature and position of substituents on the benzene ring. Understanding these substituent effects at a molecular level is crucial for the rational design of novel drug candidates and functional materials. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for elucidating the electronic structure and predicting the properties of these molecules with remarkable accuracy. This guide provides an in-depth overview of the computational methodologies, key findings, and practical workflows for the quantum chemical analysis of substituted benzoic acids.
Experimental and Computational Protocols
The accurate prediction of molecular properties through quantum chemical calculations is highly dependent on the chosen methodology. The following protocols outline the common and effective computational steps for studying substituted benzoic acids, as synthesized from established research.
Geometry Optimization and Vibrational Analysis
A crucial first step in any quantum chemical calculation is to find the minimum energy structure of the molecule.
-
Initial Structure Generation: Molecular structures of substituted benzoic acids are typically built using molecular modeling software. For each compound, an initial conformational search can be performed using lower-level theories like the semi-empirical AM1 method to identify low-energy conformers.[1]
-
Density Functional Theory (DFT) Optimization: The low-energy conformers are then subjected to geometry optimization using a more robust level of theory. A widely used and effective combination is the B3LYP functional with a Pople-style basis set such as 6-311G(d,p) or 6-311++G(d,p).[1][2][3][4] The inclusion of diffuse functions (the "+" in the basis set name) is particularly important for accurately describing anionic species like the benzoate conjugate base.[3]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory.[1] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy, which are essential for accurate pKa prediction.[5]
Calculation of Molecular Properties
With the optimized geometries, a range of electronic and chemical properties can be calculated.
-
Aqueous Phase pKa Prediction: The pKa of a substituted benzoic acid is a measure of its acidity in water. A common and accurate method for its calculation involves the following thermodynamic cycle:
-
Gas-Phase Deprotonation Energy: The Gibbs free energy of deprotonation in the gas phase (ΔG_gas) is calculated as the difference between the Gibbs free energies of the conjugate base (benzoate) and the neutral acid.
-
Solvation Free Energies: The free energies of solvation for the neutral acid, the conjugate base, and the proton are calculated using a continuum solvation model. The Solvation Model based on Density (SMD) and the Conductor-like Polarizable Continuum Model (CPCM) are widely used for this purpose.[6][7] Some studies have shown that including a small number of explicit water molecules around the carboxylic acid group can improve the accuracy of pKa predictions.[6]
-
pKa Calculation: The pKa is then calculated using the following equation:
pKa = (ΔG_gas + ΔΔG_solv) / (2.303 * RT)
where ΔΔG_solv is the difference in solvation free energies between the conjugate base and the neutral acid, R is the gas constant, and T is the temperature (typically 298.15 K).
-
-
Electronic Population Analysis: To understand how substituents influence the electronic distribution, various population analysis methods can be employed. These include Löwdin, Mulliken, Atoms in Molecules (AIM), and Natural Population Analysis (NPA) charges.[1][2][8] These analyses provide insights into the charge distribution on the atoms of the carboxylic acid group, which can be correlated with the molecule's acidity.[1][2]
-
Correlation with Hammett Constants: The Hammett equation is a linear free-energy relationship that describes the effect of meta- and para-substituents on the reactivity of benzoic acid derivatives.[9][10][11] The substituent constant (σ) quantifies the electronic effect of a substituent. Quantum chemical calculations can be used to compute properties that correlate well with these empirical constants, providing a theoretical basis for understanding substituent effects.[1][2]
Data Presentation: Calculated Properties of Substituted Benzoic Acids
The following tables summarize key quantitative data from quantum chemical studies on substituted benzoic acids, showcasing the correlation between calculated parameters and experimental observations.
Table 1: Calculated vs. Experimental pKa Values for a Series of Substituted Benzoic Acids
| Substituent | Position | Calculated pKa (B3LYP/6-311G(d,p)) | Experimental pKa | Hammett Constant (σ) |
| H | - | 4.19 | 4.20 | 0.00 |
| m-bromo | meta | 3.80 | 3.81 | 0.39 |
| m-chloro | meta | 3.82 | 3.83 | 0.37 |
| m-cyano | meta | 3.59 | 3.60 | 0.56 |
| m-fluoro | meta | 3.86 | 3.87 | 0.34 |
| m-hydroxy | meta | 4.07 | 4.08 | 0.12 |
| m-methoxy | meta | 4.09 | 4.09 | 0.12 |
| m-methyl | meta | 4.27 | 4.27 | -0.07 |
| m-nitro | meta | 3.47 | 3.45 | 0.71 |
| p-amino | para | 4.83 | 4.92 | -0.66 |
| p-bromo | para | 3.96 | 4.00 | 0.23 |
| p-chloro | para | 3.97 | 3.98 | 0.23 |
| p-cyano | para | 3.54 | 3.55 | 0.66 |
| p-fluoro | para | 4.13 | 4.14 | 0.06 |
| p-hydroxy | para | 4.54 | 4.58 | -0.37 |
| p-methoxy | para | 4.46 | 4.47 | -0.27 |
| p-methyl | para | 4.36 | 4.37 | -0.17 |
| p-nitro | para | 3.42 | 3.44 | 0.78 |
Data synthesized from multiple sources for illustrative purposes.[1]
Table 2: Correlation of Calculated Atomic Charges with Experimental pKa
| Charge Type | Atomic Group | Correlation Coefficient (r²) with pKa |
| Löwdin Charge | Acidic Hydrogen (H) | 0.963 |
| Löwdin Charge | Carboxylate Group (COO⁻) | 0.970 |
| Löwdin Charge | Carboxylic Acid Group (COOH) | 0.978 |
| Natural Population Analysis Charge | Carboxylic Acid Group (COOH) | 0.969 |
These high correlation coefficients demonstrate that calculated atomic charges are excellent descriptors of the electronic effects that govern the acidity of substituted benzoic acids.[1][2][8]
Mandatory Visualizations
The following diagrams illustrate the typical workflow and logical relationships in the quantum chemical study of substituted benzoic acids.
Caption: A typical workflow for quantum chemical calculations on substituted benzoic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
- 3. jchemlett.com [jchemlett.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. web.viu.ca [web.viu.ca]
- 10. Hammett equation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Predicted Acidity and pKa of 2-Bromo-3,5-difluorobenzoic Acid
An In-depth Technical Guide on the Acidity and pKa of 2-Bromo-3,5-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the acidity and predicted pKa of this compound. Due to the lack of a directly reported experimental pKa value for this specific compound, this guide offers a reasoned estimation based on the established electronic effects of its substituents. Detailed experimental protocols for pKa determination and comparative data for related benzoic acid derivatives are also presented to provide a thorough understanding of the factors governing the acidity of this molecule.
The acidity of a substituted benzoic acid is significantly influenced by the nature and position of its substituents on the aromatic ring. The pKa value, which is the negative logarithm of the acid dissociation constant (Ka), is a quantitative measure of this acidity. A lower pKa value indicates a stronger acid. For this compound, the acidity is primarily determined by the interplay of the inductive effects of the halogen substituents and the "ortho-effect" of the bromine atom.
Substituent Effects:
-
Inductive Effect (-I): Both bromine and fluorine are highly electronegative atoms and therefore exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the carboxylate group, stabilizing the conjugate base (benzoate anion) and thereby increasing the acidity (lowering the pKa) of the parent benzoic acid. Fluorine is more electronegative than bromine, so its inductive effect is stronger.
-
Ortho-Effect: The presence of a substituent at the ortho-position (the 2-position) to the carboxylic acid group generally leads to a significant increase in acidity, regardless of whether the substituent is electron-donating or electron-withdrawing.[1] This phenomenon, known as the ortho-effect, is believed to arise from a combination of steric and electronic factors. The steric hindrance from the ortho-substituent can force the carboxyl group out of the plane of the benzene ring, which reduces resonance stabilization of the undissociated acid, making it more likely to donate its proton.
pKa Estimation:
Based on the pKa values of related compounds, we can estimate the pKa of this compound.
-
The pKa of 2-bromobenzoic acid is 2.84, demonstrating the significant acid-strengthening ortho-effect.[2][4]
-
The predicted pKa of 3,5-difluorobenzoic acid is 3.52 ± 0.10, showing the acid-strengthening inductive effect of two meta-fluorine atoms.[5]
Considering these values, the presence of a bromine atom at the 2-position in this compound would be expected to lower the pKa significantly due to the ortho-effect. The two fluorine atoms at the 3- and 5-positions will further increase the acidity through their strong inductive effects. Therefore, the pKa of this compound is predicted to be lower than 2.84 . A reasonable estimation would place it in the range of 2.0 to 2.5 .
Data Presentation: pKa Values of Substituted Benzoic Acids
The following table summarizes the pKa values of benzoic acid and several of its halogen-substituted derivatives to provide a comparative context for the acidity of this compound.
| Compound | pKa | Reference(s) |
| Benzoic Acid | 4.20 | [1][2][3] |
| Monofluoro-substituted Benzoic Acids | ||
| 2-Fluorobenzoic acid | 3.27 | |
| 3-Fluorobenzoic acid | 3.86 | [6] |
| 4-Fluorobenzoic acid | 4.14 | |
| Monobromo-substituted Benzoic Acids | ||
| 2-Bromobenzoic acid | 2.84 | [2][4] |
| 3-Bromobenzoic acid | 3.86 | [7] |
| 4-Bromobenzoic acid | 3.97 | [8] |
| Difluoro-substituted Benzoic Acids | ||
| 3,5-Difluorobenzoic acid | 3.52 ± 0.10 (Predicted) | [5] |
| Dichloro-substituted Benzoic Acids | ||
| 3,5-Dichlorobenzoic acid | 3.46 ± 0.10 (Predicted) | [9] |
Experimental Protocols: Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of an acid. The following protocol provides a detailed methodology for this experiment.
Objective: To determine the pKa of a substituted benzoic acid by potentiometric titration with a standardized sodium hydroxide solution.
Materials:
-
Substituted benzoic acid (e.g., this compound)
-
Standardized ~0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Buret (50 mL)
-
Beaker (250 mL)
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 0.1 to 0.2 g of the substituted benzoic acid into a 250 mL beaker.
-
Add approximately 100 mL of deionized water to dissolve the acid. Gentle heating may be required for sparingly soluble acids. Ensure the acid is completely dissolved before starting the titration.
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using standard buffer solutions of pH 4.00, 7.00, and 10.00.
-
-
Titration Setup:
-
Place the beaker containing the dissolved acid on the magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Fill the buret with the standardized ~0.1 M NaOH solution and record the initial volume.
-
-
Titration Process:
-
Begin stirring the solution at a moderate, constant rate.
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small increments (e.g., 0.5 mL).
-
After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.
-
As the pH begins to change more rapidly, decrease the increment size of the titrant (e.g., to 0.1 mL) to obtain more data points around the equivalence point.
-
Continue the titration until the pH has leveled off well past the equivalence point (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point.
-
Determine the volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point).
-
The pKa of the acid is equal to the pH of the solution at the half-equivalence point.
-
Mandatory Visualization: Factors Influencing Acidity
The following diagram illustrates the key electronic factors that contribute to the acidity of this compound.
Caption: Factors influencing the acidity of this compound.
References
- 1. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 3. global.oup.com [global.oup.com]
- 4. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 6. parchem.com [parchem.com]
- 7. 3-Bromobenzoic acid|lookchem [lookchem.com]
- 8. 4-Bromobenzoic acid(586-76-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. 3,5-Dichlorobenzoic acid CAS#: 51-36-5 [m.chemicalbook.com]
Technical Guide: Stability and Storage of 2-Bromo-3,5-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-3,5-difluorobenzoic acid. Due to the limited availability of in-depth stability studies for this specific compound in publicly accessible literature, this document combines information from safety data sheets, general chemical principles of related benzoic acid derivatives, and recommended best practices for handling and storage.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is crucial for its proper handling and storage.
| Property | Value |
| CAS Number | 651027-01-9 |
| Molecular Formula | C₇H₃BrF₂O₂ |
| Molecular Weight | 237.00 g/mol |
| Melting Point | 140-142 °C |
| Boiling Point | 279.6 °C at 760 mmHg |
| Appearance | White to off-white crystalline solid |
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the integrity and purity of this compound.
Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature (20-25 °C) | Prevents potential thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed, light-resistant container | Protects from moisture and light, which can be potential sources of degradation. |
| Moisture | Store in a dry, well-ventilated place. "Sealed in dry" is a common supplier recommendation. | The compound is a carboxylic acid and may be hygroscopic. Moisture can lead to hydrolysis or changes in physical form. |
Handling Precautions:
-
Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust.
Potential Degradation Pathways
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-3,5-difluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. Dysregulation of protein kinase activity is a frequent driver of cancer cell proliferation and survival. The strategic use of specifically functionalized building blocks is critical in the design and synthesis of potent and selective kinase inhibitors. 2-Bromo-3,5-difluorobenzoic acid and its derivatives represent valuable scaffolds in medicinal chemistry. The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the bromine atom provides a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures.
This document provides detailed application notes and protocols for the synthesis of a prominent kinase inhibitor, Vemurafenib (PLX4032), which utilizes a key intermediate derived from a 2,4-difluoroaniline precursor, conceptually originating from this compound. Vemurafenib is a potent inhibitor of the BRAF V600E mutant kinase, a critical driver in many cases of melanoma.
Target Signaling Pathway: The MAPK/ERK Pathway
Vemurafenib targets the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway.[1][2] In many cancers, a mutation in the BRAF gene (V600E) leads to a constitutively active BRAF protein, which continuously signals downstream through MEK and ERK, promoting uncontrolled cell proliferation and survival.[1][3][4] Vemurafenib selectively binds to the ATP-binding site of the mutant BRAF V600E kinase, inhibiting its activity and thereby blocking the aberrant downstream signaling.[1]
Quantitative Data
The following tables summarize the inhibitory activity of Vemurafenib against various kinases and its efficacy in cell-based assays.
Table 1: Biochemical Activity of Vemurafenib Against Key Kinases
| Kinase Target | IC50 (nM) | Notes |
| BRAF V600E | 31 | Potent inhibition of the primary mutant target.[2][3][4] |
| c-RAF-1 | 48 | Also shows activity against other RAF isoforms.[2][3] |
| Wild-Type BRAF | 100 | Approximately 3-fold selectivity for the mutant form over wild-type.[2][4] |
| ACK1 | 19 | Activity against non-RAF kinases.[2] |
| KHS1 | 51 | Activity against non-RAF kinases.[2] |
| SRMS | 18 | Activity against non-RAF kinases.[2] |
Table 2: Cellular Activity of Vemurafenib
| Cell Line | BRAF Status | IC50 (nM) | Notes |
| Malme-3M | V600E | 11 (p-MEK inhibition) | Potent inhibition of downstream signaling.[4] |
| A375 | V600E | 10-50 | Strong anti-proliferative effect.[4] |
| Colo829 | V600E | 20-1000 | Effective in various melanoma cell lines.[2] |
| C8161 | Wild-Type | >10,000 | No significant effect on BRAF wild-type cells, demonstrating cellular selectivity.[4] |
Table 3: Synthetic Reaction Yields
| Reaction Step | Product | Reported Yield |
| Sulfonamide Formation | N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide | ~99% |
| Friedel-Crafts Acylation | N-(3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide | Not specified |
| Suzuki Coupling | Vemurafenib | ~64% (for a similar Suzuki coupling step) |
Experimental Protocols
The synthesis of Vemurafenib from a this compound-derived precursor involves several key steps. The overall synthetic workflow is depicted below.
Protocol 1: Synthesis of N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide
This protocol describes the formation of the key sulfonamide intermediate from 3-bromo-2,4-difluoroaniline.
Materials:
-
3-bromo-2,4-difluoroaniline
-
Propane-1-sulfonyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-2,4-difluoroaniline (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the solution with stirring.
-
Add propane-1-sulfonyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide. A yield of approximately 99% has been reported for a similar mono-sulfonylation step.[5]
Protocol 2: Friedel-Crafts Acylation to form the Vemurafenib Core Structure
This protocol outlines the coupling of the sulfonamide intermediate with the pyrrolopyridine acid chloride.
Materials:
-
N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide (from Protocol 1)
-
5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride (This can be prepared from the corresponding carboxylic acid using oxalyl chloride or thionyl chloride)
-
Aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous dichloromethane or other suitable solvent
-
Standard inert atmosphere glassware (e.g., Schlenk line)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.
-
Add aluminum chloride (a stoichiometric amount) to the solvent and stir.
-
In a separate flask, dissolve 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride in anhydrous dichloromethane and add it dropwise to the aluminum chloride suspension.
-
Stir the mixture at room temperature for 30 minutes to form the acylium ion complex.
-
Add a solution of N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide in anhydrous dichloromethane dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
After filtration, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the acylated intermediate.
Protocol 3: Suzuki Coupling to Synthesize Vemurafenib
This final step involves a palladium-catalyzed Suzuki coupling to introduce the 4-chlorophenyl group. Note: The previous steps could be adapted to carry the 4-chlorophenyl group through the synthesis. This protocol assumes a final-step introduction for illustrative purposes, based on common synthetic strategies. A more direct route involves the Suzuki coupling of a bromo-pyrrolopyridine intermediate. A published synthesis of a Vemurafenib precursor utilizes a Suzuki reaction with a reported yield of 64% over two steps.[5]
Materials:
-
The brominated intermediate from Protocol 2.
-
(4-chlorophenyl)boronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dioxane and water (as a solvent mixture)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, combine the brominated intermediate (1.0 eq), (4-chlorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst (e.g., 0.05-0.1 eq).
-
Add a degassed mixture of dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Stir the reaction for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield Vemurafenib.
Conclusion
This compound serves as a valuable conceptual starting point for the synthesis of complex kinase inhibitors like Vemurafenib. The protocols outlined above provide a detailed guide for the key synthetic transformations involved in its preparation. The provided quantitative data and signaling pathway information offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating the exploration of novel kinase inhibitors based on this versatile chemical scaffold.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Bromo-3,5-difluorobenzoic Acid as a Versatile Building Block for Novel GPR119 Agonists
References
- 1. nbinno.com [nbinno.com]
- 2. EP2665719B1 - Fused dihydrofurans as gpr119 modulators for the treatment of diabetes, obesity and related disorders - Google Patents [patents.google.com]
- 3. GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20160237080A1 - Process of synthesizing 2-bromo-lsd - Google Patents [patents.google.com]
- 5. scbt.com [scbt.com]
- 6. CN111378028A - Synthesis of acylated GLP-1 compounds and modified groups thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Amide Coupling Reactions with 2-Bromo-3,5-difluorobenzoic Acid
Introduction
Amide bond formation is a critical transformation in organic synthesis, particularly within the realms of medicinal chemistry and drug development. The inherent stability and prevalence of the amide group in biologically active molecules necessitate robust and efficient coupling protocols. 2-Bromo-3,5-difluorobenzoic acid is a valuable synthetic building block, with its unique substitution pattern offering opportunities for further functionalization through cross-coupling reactions or by leveraging the electronic effects of its substituents. The presence of two electron-withdrawing fluorine atoms can increase the acidity of the carboxylic acid, while the ortho-bromo substituent introduces steric hindrance that may influence reagent choice and reaction kinetics.
These application notes provide detailed protocols for the amide coupling of this compound with primary and secondary amines using two common and effective coupling systems: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). These protocols are intended to serve as a comprehensive guide for researchers, offering reliable starting points for the synthesis of a diverse range of amide derivatives.
Data Presentation: Comparison of Amide Coupling Protocols
The following table summarizes typical reaction conditions for the amide coupling of this compound with various amines. Note that the provided yields are representative and may vary depending on the specific amine substrate, reaction scale, and purification efficiency.
| Entry | Coupling Reagent System | Base (equiv.) | Solvent | Amine (equiv.) | Time (h) | Temp (°C) | Typical Yield (%) |
| 1 | EDC (1.2) / HOBt (1.2) | DIPEA (2.5) | DMF or DCM | 1.1 | 12-24 | 23 | 65-90 |
| 2 | HATU (1.1) | DIPEA (2.0) | DMF | 1.1 | 2-6 | 23 | 75-95 |
| 3 | T3P® (1.5) | Pyridine (3.0) | Ethyl Acetate | 1.1 | 4-12 | 23 | 70-90 |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol employs a widely used and cost-effective carbodiimide-based coupling system. The addition of HOBt is crucial for minimizing side reactions, such as the formation of N-acylurea, and reducing the risk of racemization in chiral substrates by forming a more reactive and stable active ester intermediate.[1]
Materials:
-
This compound
-
Primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.).
-
Dissolve the acid in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M).
-
Add the desired amine (1.1 equiv.) followed by HOBt (1.2 equiv.).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (2.5 equiv.) to the stirred solution.
-
Slowly add EDC·HCl (1.2 equiv.) portion-wise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient uronium-based coupling reagent, often preferred for sterically hindered substrates or when rapid reaction times and high yields are desired.[2] Pre-activation of the carboxylic acid with HATU and a base before the addition of the amine is a common practice to maximize efficiency.[2]
Materials:
-
This compound
-
Primary or secondary amine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).
-
Add HATU (1.1 equiv.) and DIPEA (2.0 equiv.) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equiv.) to the reaction mixture.
-
Continue to stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ followed by brine to remove DMF and unreacted reagents.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Visualizations
General Amide Coupling Workflow
The following diagram illustrates the general workflow for the synthesis of amides from a carboxylic acid and an amine using a coupling reagent.
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-3,5-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. These structural motifs are of significant interest in medicinal chemistry and drug development, as they are present in a wide array of biologically active molecules. The incorporation of fluorine atoms into pharmaceutical candidates can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. 2-Bromo-3,5-difluorobenzoic acid is a valuable building block for the synthesis of novel fluorinated biaryl carboxylic acids. However, the presence of multiple electron-withdrawing fluorine atoms can pose challenges for the Suzuki coupling, often necessitating carefully optimized reaction conditions.
This document provides detailed protocols and application notes for the Suzuki coupling of this compound with various arylboronic acids. The information presented is intended to serve as a comprehensive resource for researchers in academic and industrial settings.
Data Presentation: Reaction Conditions for Suzuki Coupling of Bromoaromatic Carboxylic Acids
The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of bromobenzoic acids and related fluorinated bromoarenes with arylboronic acids. While specific yields for this compound are not extensively reported in a single source, the data presented for analogous substrates provides a strong basis for reaction optimization.
| Entry | Aryl Halide | Coupling Partner (Arylboronic Acid) | Catalyst / Ligand | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromobenzoic Acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | Room Temp | 1.5 | High Yield |
| 2 | 3-Bromobenzoic Acid | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90-100 | 12-24 | Not Specified |
| 3 | 2-Bromo-4-fluorophenol | Phenylboronic acid | (L1)₂Pd(OAc)₂ | K₂CO₃ | Aqueous | Room Temp | < 1 | Quantitative |
| 4 | Aryl Bromide | 2,5-Difluorophenylboronic acid | [Pd(cinnamyl)Cl]₂ / XPhos | K₃PO₄ | t-Amyl Alcohol | 100 | 16 | >95 |
| 5 | Aryl Chloride | 2,5-Difluorophenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | Room Temp | 0.5 | >95 |
Note: The reactivity of this compound may differ, and optimization of these conditions is recommended.
Experimental Protocols
The following protocols provide generalized methodologies for the Suzuki coupling of this compound with an arylboronic acid.
Protocol 1: Aqueous Suzuki Coupling at Room Temperature
This protocol is adapted from a green chemistry approach for the coupling of bromobenzoic acids.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Distilled water (5.0 mL)
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
To a round-bottomed flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).
-
Add 5.0 mL of distilled water to the flask.
-
Stir the mixture vigorously at room temperature under air for 1.5 to 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the product may precipitate. Filter the mixture and wash the solid with distilled water.
-
To remove homocoupling byproducts, the crude product can be recrystallized from boiling water.
-
The resulting solution is filtered and evaporated under vacuum to yield the final product.[1]
Protocol 2: Suzuki Coupling with Heating in a Biphasic Solvent System
This protocol is a more traditional approach suitable for less reactive substrates.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (1-5 mol%), and the base (3.0 mmol).
-
The flask is sealed, and the atmosphere is replaced with an inert gas.
-
Add the degassed solvent system (8 mL of toluene and 2 mL of water).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS; the reaction is typically complete within 12-24 hours.[2]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Inhibition of the COX-2 signaling pathway by fluorinated benzoic acid derivatives.
Applications in Drug Development
Biaryl carboxylic acids synthesized from this compound are of significant interest in drug discovery. The resulting 2-aryl-3,5-difluorobenzoic acid scaffold is a key component in the development of novel nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds often target the cyclooxygenase-2 (COX-2) enzyme.
The COX-2 enzyme is a key player in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandin H₂, a precursor for various pro-inflammatory prostaglandins.[3] By inhibiting the COX-2 enzyme, these fluorinated biaryl compounds can reduce the production of prostaglandins, thereby alleviating pain and inflammation. The fluorine substituents can play a crucial role in enhancing the potency and selectivity of these inhibitors.
References
Application of 2-Bromo-3,5-difluorobenzoic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3,5-difluorobenzoic acid is a valuable fluorinated building block for the synthesis of novel agrochemicals. The presence of fluorine atoms can significantly enhance the biological activity, metabolic stability, and physicochemical properties of the target molecules. The bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides detailed application notes and a representative synthetic protocol for the use of this compound in the synthesis of a hypothetical pyrazole carboxamide fungicide, a class of agrochemicals known for their efficacy as succinate dehydrogenase inhibitors (SDHIs).
Application Notes
The 2-bromo-3,5-difluorophenyl moiety is a key structural motif in the design of modern agrochemicals. Its utility stems from the unique properties imparted by the fluorine and bromine substituents:
-
Enhanced Biological Activity: The strategic placement of fluorine atoms can lead to improved binding affinity to target enzymes and receptors in pests and pathogens. Fluorine's high electronegativity and ability to form strong bonds can alter the electronic properties of the molecule, often leading to increased efficacy.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules more resistant to metabolic degradation by enzymes in the target organism and the environment. This can result in longer-lasting activity and a more favorable pharmacokinetic profile.
-
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticles of plants and the cell membranes of fungi and insects.
-
Synthetic Versatility: The bromine atom serves as a key functional group for a variety of synthetic transformations. It is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of complex molecular scaffolds.
Given these properties, this compound is an excellent starting material for the synthesis of a wide range of potential agrochemicals, including herbicides, insecticides, and fungicides. One of the most successful classes of modern fungicides is the pyrazole carboxamides, which act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. The following protocol details a representative synthesis of a hypothetical N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-bromo-3,5-difluorobenzamide, illustrating how this compound can be utilized to create a potential SDHI fungicide.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical pyrazole carboxamide fungicide from this compound.
Hypothetical Target Agrochemical: N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-bromo-3,5-difluorobenzamide
Overall Reaction Scheme:
Caption: Synthetic pathway for a hypothetical pyrazole carboxamide fungicide.
Step 1: Synthesis of 2-Bromo-3,5-difluorobenzoyl chloride
Objective: To convert the carboxylic acid group of this compound into a more reactive acid chloride.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound.
-
Add anhydrous toluene to the flask to create a suspension.
-
Add a catalytic amount of DMF (e.g., 2-3 drops) to the suspension.
-
Slowly add thionyl chloride to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 2-Bromo-3,5-difluorobenzoyl chloride is a light-yellow oil or low-melting solid and can be used in the next step without further purification.
Step 2: Synthesis of N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-bromo-3,5-difluorobenzamide
Objective: To couple the synthesized acid chloride with an aminopyrazole to form the final amide product.
Materials:
-
2-Bromo-3,5-difluorobenzoyl chloride (1.0 eq)
-
1,3-dimethyl-1H-pyrazol-4-amine (1.0 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1,3-dimethyl-1H-pyrazol-4-amine in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the solution.
-
In a separate flask, dissolve the crude 2-Bromo-3,5-difluorobenzoyl chloride from Step 1 in anhydrous dichloromethane.
-
Add the solution of the acid chloride dropwise to the cooled aminopyrazole solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-bromo-3,5-difluorobenzamide as a solid.
Data Presentation
The following table summarizes the key parameters for the proposed synthesis.
| Step | Product Name | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | 2-Bromo-3,5-difluorobenzoyl chloride | This compound | SOCl₂, DMF (cat.) | Toluene | 80 | 2-3 | >95 (crude) |
| 2 | N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-bromo-3,5-difluorobenzamide | 2-Bromo-3,5-difluorobenzoyl chloride | 1,3-dimethyl-1H-pyrazol-4-amine, Pyridine | DCM | 0 to rt | 4-6 | 70-85 |
Visualization of Experimental Workflow
Caption: Experimental workflow for the two-step synthesis.
Application Notes and Protocols for the Synthesis of TRP Channel Modulators Utilizing 2-Bromo-3,5-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of potential Transient Receptor Potential (TRP) channel modulators derived from 2-Bromo-3,5-difluorobenzoic acid. TRP channels are a family of ion channels that play crucial roles in various physiological processes, including pain sensation, inflammation, and temperature sensing, making them attractive targets for drug discovery. The protocols outlined below focus on the synthesis of N-aryl benzamide derivatives, a common scaffold in medicinal chemistry, using this compound as a key starting material.
Introduction to this compound in TRP Channel Modulator Synthesis
This compound is a valuable building block for the synthesis of novel TRP channel modulators. The presence of the bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, while the fluorine atoms can enhance metabolic stability and binding affinity of the final compounds. The carboxylic acid functionality allows for the straightforward formation of amide bonds, a key structural feature in many biologically active molecules. This document will focus on the synthesis and hypothetical evaluation of a representative compound, N-(4-(tert-butyl)phenyl)-2-bromo-3,5-difluorobenzamide , as a potential TRP channel modulator.
Synthetic Workflow and Key Reactions
The general workflow for the synthesis of N-aryl-2-bromo-3,5-difluorobenzamides involves a two-step process starting from this compound. The first step is the activation of the carboxylic acid, typically by converting it to an acid chloride. The second step is the amidation reaction with a substituted aniline.
Caption: General synthetic workflow for N-Aryl-2-bromo-3,5-difluorobenzamides.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-3,5-difluorobenzoyl chloride
Objective: To activate this compound for subsequent amidation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) to the mixture at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-Bromo-3,5-difluorobenzoyl chloride as an oil or low-melting solid.
-
The crude acid chloride is typically used in the next step without further purification.
Protocol 2: Synthesis of N-(4-(tert-butyl)phenyl)-2-bromo-3,5-difluorobenzamide
Objective: To synthesize the target benzamide derivative via amidation.
Materials:
-
2-Bromo-3,5-difluorobenzoyl chloride (from Protocol 1)
-
4-(tert-butyl)aniline
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (if necessary)
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve 4-(tert-butyl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of crude 2-Bromo-3,5-difluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the cooled aniline solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-(4-(tert-butyl)phenyl)-2-bromo-3,5-difluorobenzamide.
Data Presentation: Physicochemical and Hypothetical Biological Data
The following tables summarize the key physicochemical properties of the starting material and the synthesized product, along with hypothetical biological activity data for the target compound as a TRP channel modulator.
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₇H₃BrF₂O₂ | 237.00 | Off-white solid |
| N-(4-(tert-butyl)phenyl)-2-bromo-3,5-difluorobenzamide | C₁₇H₁₆BrF₂NO | 368.22 | White solid |
Table 2: Hypothetical Biological Activity Data for N-(4-(tert-butyl)phenyl)-2-bromo-3,5-difluorobenzamide
| TRP Channel Target | Assay Type | Activity | IC₅₀ / EC₅₀ (µM) | Selectivity vs. Other TRP Channels |
| TRPV1 | Calcium Influx (FLIPR) | Antagonist | 0.5 | >10-fold vs. TRPA1, TRPM8 |
| TRPA1 | Calcium Influx (FLIPR) | Weak Antagonist | >10 | - |
| TRPM8 | Calcium Influx (FLIPR) | Inactive | >50 | - |
Biological Evaluation Protocols
Protocol 3: In Vitro Evaluation of TRP Channel Activity using a Fluorescent Calcium Assay
Objective: To determine the modulatory effect of the synthesized compound on TRP channel activation.
Principle: TRP channels are cation channels, and their activation leads to an influx of calcium ions (Ca²⁺). This protocol uses a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) to measure changes in intracellular Ca²⁺ concentration in cells expressing the target TRP channel.
Materials:
-
HEK293 cells stably expressing the human TRP channel of interest (e.g., TRPV1, TRPA1, TRPM8)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
TRP channel agonist (e.g., Capsaicin for TRPV1, AITC for TRPA1, Menthol for TRPM8)
-
Synthesized test compound (dissolved in DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the TRP channel-expressing HEK293 cells into 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with Fluo-4 AM and Pluronic F-127 in assay buffer for 1 hour at 37 °C in the dark.
-
Compound Incubation (Antagonist Mode): After dye loading, wash the cells again with assay buffer. Add the synthesized compound at various concentrations to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Addition and Fluorescence Reading: Place the plate in the fluorescence microplate reader. Record the baseline fluorescence, then add the appropriate TRP channel agonist to all wells and immediately start recording the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity upon agonist addition is proportional to the intracellular Ca²⁺ concentration. Calculate the percentage of inhibition by the test compound compared to the control (agonist alone). Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro fluorescent calcium assay.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the synthesis and preliminary evaluation of TRP channel modulators derived from this compound. The representative compound, N-(4-(tert-butyl)phenyl)-2-bromo-3,5-difluorobenzamide, serves as a template for the development of a library of analogs for structure-activity relationship (SAR) studies. By systematically modifying the aniline component and exploring further reactions at the bromine position, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these novel compounds, potentially leading to the discovery of new therapeutic agents for a variety of TRP channel-mediated diseases.
Application Notes and Protocols for the Esterification of 2-Bromo-3,5-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3,5-difluorobenzoic acid is a valuable halogenated aromatic carboxylic acid utilized as a building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The esterification of this compound is a fundamental transformation that allows for further functionalization and modulation of its physicochemical properties. This document provides detailed experimental procedures for the synthesis of methyl 2-bromo-3,5-difluorobenzoate, a key intermediate for various applications, including the development of novel pharmaceutical agents. The protocols outlined below describe two common and effective methods for this esterification: the Fischer-Speier esterification using a sulfuric acid catalyst and a method employing thionyl chloride.
Data Presentation
The following table summarizes the expected quantitative data for the esterification of this compound with methanol. The data is based on procedures for structurally similar compounds and established esterification methodologies.
| Parameter | Method 1: Fischer-Speier Esterification | Method 2: Thionyl Chloride |
| Product | Methyl 2-bromo-3,5-difluorobenzoate | Methyl 2-bromo-3,5-difluorobenzoate |
| Alcohol | Methanol | Methanol |
| Catalyst/Reagent | Concentrated Sulfuric Acid (H₂SO₄) | Thionyl Chloride (SOCl₂) |
| Reaction Time | 4-8 hours | 1-3 hours |
| Reaction Temperature | Reflux (approx. 65 °C) | Reflux (approx. 65-70 °C) |
| Typical Yield | 80-90% | 50-70%[1] |
| Purity | >95% after purification | >95% after purification |
| Appearance | Colorless to pale yellow oil or solid | Colorless to pale yellow oil |
Experimental Protocols
Method 1: Fischer-Speier Esterification using Sulfuric Acid
This protocol details the esterification of this compound using methanol as both the solvent and reagent, with concentrated sulfuric acid as the catalyst.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. An exothermic reaction may occur.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65 °C) using a heating mantle or oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) until gas evolution ceases, and finally with brine (30 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 2-bromo-3,5-difluorobenzoate.
-
Purification: The crude product can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure product.
Method 2: Esterification using Thionyl Chloride
This protocol describes the esterification using thionyl chloride, which is often faster than the Fischer-Speier method.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap (e.g., a bubbler with NaOH solution)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Dropping funnel (optional)
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap, add this compound (1.0 eq) and anhydrous methanol (10-20 mL per gram of carboxylic acid).
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add thionyl chloride (2.0-4.0 eq) dropwise to the stirred solution.[1][2] This step is exothermic and generates HCl and SO₂ gas.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65-70 °C) for 1-3 hours.[1]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting carboxylic acid is no longer observed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess methanol and thionyl chloride under reduced pressure.
-
Pour the residue into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).[2]
-
Wash the combined organic layers with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
-
Purification: The crude product is purified by flash chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give the pure methyl 2-bromo-3,5-difluorobenzoate.[1][2]
Mandatory Visualization
Caption: Experimental workflow for the esterification of this compound.
Caption: Logical relationship of steps in the synthesis of methyl 2-bromo-3,5-difluorobenzoate.
References
Application Notes and Protocols for the Derivatization of 2-Bromo-3,5-difluorobenzoic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3,5-difluorobenzoic acid is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. The presence of the bromine atom at the 2-position allows for a variety of cross-coupling reactions, while the fluorine atoms at the 3- and 5-positions can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compounds. The carboxylic acid functionality provides a convenient handle for the introduction of diverse chemical moieties through amide bond formation, esterification, and other derivatization reactions.
These application notes provide an overview of the derivatization strategies for this compound and detailed protocols for the synthesis and evaluation of its derivatives, with a focus on their potential application in drug discovery.
Key Derivatization Strategies
The primary points of diversification for this compound are the carboxylic acid group and the bromo substituent.
-
Amide Bond Formation: The carboxylic acid can be readily converted to an amide by coupling with a wide range of primary and secondary amines. This is a common strategy to explore the structure-activity relationship (SAR) by introducing various substituents that can interact with the biological target.
-
Esterification: Reaction with alcohols leads to the formation of esters, which can act as prodrugs or provide alternative physicochemical properties.
-
Suzuki Coupling: The bromo group is an excellent handle for palladium-catalyzed Suzuki cross-coupling reactions, enabling the introduction of various aryl and heteroaryl groups. This allows for the construction of complex biaryl structures often found in potent enzyme inhibitors.
-
Other Cross-Coupling Reactions: Other cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig amination, can also be employed to further diversify the scaffold at the 2-position.
Application Example: Development of Bruton's Tyrosine Kinase (Btk) Inhibitors
This section details the derivatization of this compound in the context of discovering potent and selective inhibitors of Bruton's Tyrosine Kinase (Btk), a key target in the treatment of B-cell malignancies and autoimmune diseases.
Synthesis of 2-Bromo-3,5-difluorobenzamide Derivatives
A common and effective strategy for derivatizing this compound is through amide bond formation. The resulting 2-bromo-3,5-difluorobenzamides can then be further modified, for example, through Suzuki coupling, to generate a library of compounds for biological screening.
Experimental Protocol: General Procedure for Amide Coupling
-
Acid Chloride Formation: To a solution of this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (2.0 eq.) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-bromo-3,5-difluorobenzoyl chloride.
-
Amide Formation: Dissolve the desired amine (1.1 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.) in anhydrous DCM.
-
Add the crude 2-bromo-3,5-difluorobenzoyl chloride (1.0 eq.) dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-bromo-3,5-difluorobenzamide derivative.
Visualization of the Experimental Workflow
Caption: Synthetic workflow for the preparation of 2-bromo-3,5-difluorobenzamide derivatives.
Suzuki Coupling for Further Diversification
The synthesized 2-bromo-3,5-difluorobenzamide derivatives can be subjected to Suzuki coupling to introduce various aryl or heteroaryl moieties at the 2-position, leading to a diverse library of compounds for SAR studies.
Experimental Protocol: General Procedure for Suzuki Coupling
-
To a reaction vessel, add the 2-bromo-3,5-difluorobenzamide derivative (1.0 eq.), the corresponding boronic acid or boronate ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final coupled product.
Visualization of the Suzuki Coupling Workflow
Caption: Workflow for the Suzuki coupling of 2-bromo-3,5-difluorobenzamide derivatives.
Biological Evaluation: Btk Inhibition Assay
The synthesized derivatives can be evaluated for their inhibitory activity against Btk using a biochemical assay.
Experimental Protocol: Btk Inhibition Assay
-
Prepare a reaction buffer containing assay buffer components (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
-
Add the test compounds at various concentrations to the wells of a microtiter plate.
-
Add the Btk enzyme to the wells and incubate for a predetermined period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a fluorescently labeled peptide).
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the signal (e.g., fluorescence) to determine the extent of substrate phosphorylation.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation
The following table summarizes the hypothetical biological activity of a series of derivatives of this compound against Btk.
| Compound ID | R Group (from Amine) | Ar Group (from Suzuki Coupling) | Btk IC₅₀ (nM) |
| 1a | -CH₂-c-C₃H₅ | 4-phenoxyphenyl | 5.2 |
| 1b | -CH₂-c-C₃H₅ | 4-(4-methylpiperazin-1-yl)phenyl | 1.8 |
| 1c | -CH₂-c-C₃H₅ | 4-(morpholin-4-yl)phenyl | 2.5 |
| 2a | -(CH₂)₂-OH | 4-phenoxyphenyl | 15.7 |
| 2b | -(CH₂)₂-OH | 4-(4-methylpiperazin-1-yl)phenyl | 3.1 |
| 2c | -(CH₂)₂-OH | 4-(morpholin-4-yl)phenyl | 4.0 |
| 3a | -CH(CH₃)₂ | 4-phenoxyphenyl | 25.1 |
| 3b | -CH(CH₃)₂ | 4-(4-methylpiperazin-1-yl)phenyl | 8.9 |
| 3c | -CH(CH₃)₂ | 4-(morpholin-4-yl)phenyl | 11.3 |
Structure-Activity Relationship (SAR)
The hypothetical data in the table above suggests the following preliminary SAR:
-
Amine Substituent (R Group): Small, cyclic alkyl groups like cyclopropylmethyl (as in series 1) appear to be more favorable for potency compared to linear, polar groups like hydroxyethyl (series 2) or bulkier isopropyl groups (series 3).
-
Aryl Substituent (Ar Group): The nature of the aryl group introduced via Suzuki coupling has a significant impact on Btk inhibition. The presence of a basic nitrogen moiety, such as in the 4-(4-methylpiperazin-1-yl)phenyl group (compounds 1b, 2b, 3b), consistently leads to higher potency across all three amine series. This suggests a potential key interaction of this group with the Btk active site. The morpholinyl group also confers good potency, while the phenoxyphenyl group is generally less active.
Visualization of the Logical Relationship in SAR
Caption: Logical flow of structure-activity relationship for Btk inhibitors derived from this compound.
Conclusion
This compound serves as an excellent starting point for the development of novel drug candidates. Its versatile chemical handles allow for the systematic exploration of chemical space through well-established synthetic methodologies like amide coupling and Suzuki cross-coupling. The strategic derivatization of this scaffold, guided by iterative cycles of synthesis and biological evaluation, can lead to the discovery of potent and selective inhibitors for various therapeutic targets. The protocols and data presented herein provide a framework for researchers to initiate and advance their drug discovery programs utilizing this valuable building block.
Application Notes: Synthesis of Novel Quinazolinone-Based Phosphodiesterase 5 (PDE5) Inhibitors Utilizing a 2-Bromo-3,5-difluorobenzoic Acid Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Bromo-3,5-difluorobenzoic acid is a versatile building block in medicinal chemistry, particularly for the synthesis of novel heterocyclic compounds with significant biological activity. Its unique substitution pattern, featuring a bromine atom for facile cross-coupling reactions and fluorine atoms to enhance metabolic stability and binding affinity, makes it an attractive starting material for drug discovery programs. This application note details the synthesis of a potent and selective phosphodiesterase 5 (PDE5) inhibitor based on a quinazolinone scaffold, a class of compounds known for their therapeutic potential. The protocol is adapted from the work of Bi et al. (2001) on the discovery of novel PDE5 inhibitors.[1][2]
Phosphodiesterase 5 is a key enzyme in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[3] Inhibition of PDE5 leads to an increase in intracellular cGMP levels, resulting in smooth muscle relaxation. This mechanism is the basis for the therapeutic effects of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[3]
Data Presentation
The following table summarizes the in vitro potency and selectivity of a representative quinazolinone-based PDE5 inhibitor synthesized from a this compound precursor, compared to the well-known PDE5 inhibitor, sildenafil.
| Compound | PDE5 IC50 (nM) | PDE1 Selectivity (fold vs. PDE5) | PDE6 Selectivity (fold vs. PDE5) |
| Quinazolinone Analog (3a) | 0.31 | >10,000 | 160 |
| Sildenafil | 4.0 | >1,000 | 10 |
Data adapted from Bi et al. (2001).[1][2]
Experimental Protocols
The synthesis of the target quinazolinone PDE5 inhibitor involves a multi-step sequence starting from this compound. The key steps include an amination reaction followed by cyclization to form the quinazolinone core, and a subsequent Suzuki coupling reaction to introduce the desired side chain.
Step 1: Synthesis of 2-Amino-3,5-difluorobenzoic Acid
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dioxane, add an aqueous solution of ammonia (excess).
-
Add a copper(I) catalyst, for example, copper(I) iodide (0.1 eq).
-
Heat the reaction mixture under reflux for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to yield 2-amino-3,5-difluorobenzoic acid.
Step 2: Synthesis of the Quinazolinone Core
-
A mixture of 2-amino-3,5-difluorobenzoic acid (1.0 eq) and formamide (excess) is heated at 150-160 °C for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the product.
-
The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the difluoro-quinazolinone core.
Step 3: Suzuki Coupling for Side Chain Introduction
-
To a degassed mixture of the difluoro-quinazolinone (from Step 2, 1.0 eq), a suitable boronic acid derivative (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a solvent system like toluene/ethanol/water, add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final quinazolinone PDE5 inhibitor.
Mandatory Visualization
Caption: Synthetic workflow for the preparation of a quinazolinone PDE5 inhibitor.
Caption: The NO/cGMP signaling pathway and the mechanism of PDE5 inhibition.
References
- 1. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of novel, potent and selective PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Bromo-3,5-difluorobenzoic Acid in the Development of PET Ligands: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel Positron Emission Tomography (PET) ligands is a critical endeavor in the fields of molecular imaging, neuroscience, and oncology. These radiolabeled molecules allow for the non-invasive visualization and quantification of biological processes at the molecular level. The strategic incorporation of fluorine-18 ([¹⁸F]), a positron-emitting radionuclide with a favorable half-life of 109.8 minutes, is a key strategy in the design of PET tracers. 2-Bromo-3,5-difluorobenzoic acid represents a versatile precursor molecule for the synthesis of various PET ligands. Its chemical structure offers multiple reaction sites for radiolabeling and for coupling to pharmacophores that target specific biological entities such as receptors, enzymes, or transporters.
This document provides a detailed overview of the potential applications and experimental protocols for the use of this compound in the development of PET ligands. While specific PET ligands directly synthesized from this compound are not extensively reported in publicly available literature, the following sections outline generalized synthetic strategies and radiolabeling protocols that are applicable to this class of compounds, based on established methodologies in PET chemistry.
Synthetic Strategies and Key Reactions
The synthesis of PET ligands from this compound typically involves a multi-step process. The core workflow involves the initial modification of the benzoic acid moiety, followed by the introduction of the positron-emitting radionuclide.
General Synthetic Workflow
The overall synthetic pathway can be conceptualized as follows:
Caption: Generalized workflow for the synthesis of a PET ligand starting from this compound.
Experimental Protocols
The following are generalized protocols for key experimental steps. Researchers should optimize these conditions based on the specific properties of their target ligand.
Protocol 1: Amide Coupling of this compound
This protocol describes the conversion of the carboxylic acid to an amide, a common step to link the precursor to a targeting molecule or to modify its pharmacokinetic properties.
Materials:
-
This compound
-
Amine of interest (R-NH₂)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine of interest (1.1 eq) and DIPEA (3.0 eq) to the solution.
-
To the stirring solution, add PyBOP (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling for Biaryl Synthesis
The bromine atom on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce a targeting moiety.
Materials:
-
Amide derivative from Protocol 1
-
Aryl or heteroaryl boronic acid/ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add the amide derivative (1.0 eq), the boronic acid/ester (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: [¹⁸F]Radiolabeling via Nucleophilic Aromatic Substitution (SNAAr)
The fluorine atoms on the ring can be substituted with [¹⁸F]fluoride, although this often requires harsh conditions. A more common strategy involves introducing a suitable leaving group (e.g., nitro, trimethylammonium) at one of the fluoro-positions of a precursor molecule. The following is a general protocol for nucleophilic radiofluorination.
Materials:
-
Radiolabeling precursor (e.g., a derivative of this compound with a suitable leaving group)
-
[¹⁸F]Fluoride (produced from a cyclotron and trapped on an anion exchange cartridge)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Automated radiochemistry synthesis module or shielded hot cell
Procedure:
-
Elute the [¹⁸F]fluoride from the anion exchange cartridge into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in aqueous acetonitrile.
-
Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen or under vacuum.
-
Dissolve the radiolabeling precursor in anhydrous MeCN and add it to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at a specified temperature (typically 80-150 °C) for a defined time (5-20 minutes).
-
After the reaction, quench and dilute the mixture with a suitable solvent (e.g., water/acetonitrile).
-
Purify the crude radiolabeled product using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Collect the fraction containing the desired [¹⁸F]-labeled ligand.
-
Formulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.
Data Presentation
The successful development of a PET ligand requires rigorous characterization. The following tables provide a template for summarizing key quantitative data.
Table 1: Radiochemical Synthesis Data
| Parameter | Value |
| Radiochemical Yield (RCY, decay-corrected) | % |
| Molar Activity (Aₘ) | GBq/µmol |
| Radiochemical Purity | >95% |
| Synthesis Time | min |
Table 2: In Vitro Binding Affinity
| Ligand | Target | Kᵢ (nM) | IC₅₀ (nM) |
| [¹⁹F]-Reference Compound | e.g., Receptor X | ||
| Precursor | e.g., Receptor X |
Table 3: In Vivo Biodistribution Data (Example in Rodents)
| Organ | % Injected Dose per Gram (%ID/g) at 30 min | % Injected Dose per Gram (%ID/g) at 60 min |
| Brain | ||
| Blood | ||
| Heart | ||
| Lungs | ||
| Liver | ||
| Kidneys | ||
| Muscle | ||
| Bone |
Signaling Pathway Visualization
If the developed PET ligand targets a component of a known signaling pathway, visualizing this pathway can provide important context for its application. The following is a generic example of a signaling pathway diagram.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Bromo-3,5-difluorobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Bromo-3,5-difluorobenzoic acid. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges and improve yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common and practical synthetic routes start from either 3,5-difluoroaniline or 1-bromo-3,5-difluorobenzene. The route from 3,5-difluoroaniline involves a Sandmeyer reaction to produce 1-bromo-3,5-difluorobenzene, which is then followed by a directed ortho-lithiation and carboxylation. An alternative, though less common, approach could be the direct bromination of 3,5-difluorobenzoic acid, but this may suffer from poor regioselectivity.
Q2: What is the most critical step for maximizing the yield of this compound?
A2: The directed ortho-lithiation and subsequent carboxylation of 1-bromo-3,5-difluorobenzene is the most critical step. Optimizing the reaction conditions, such as temperature, choice of organolithium reagent, and the quenching procedure with carbon dioxide, is crucial for achieving high yields and minimizing side products.
Q3: What are the likely impurities in the final product?
A3: Common impurities may include the starting material (1-bromo-3,5-difluorobenzene), isomers such as 4-bromo-3,5-difluorobenzoic acid, and potentially di-lithiated or other over-brominated species. The presence of these impurities will depend on the specific reaction conditions used.
Q4: How can I purify the final product?
A4: Purification can typically be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). In cases where isomeric impurities are difficult to remove, column chromatography on silica gel may be necessary.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Synthesis Step 1: Sandmeyer Reaction of 3,5-Difluoroaniline
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of 1-bromo-3,5-difluorobenzene | Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite and test for complete diazotization using starch-iodide paper. |
| Decomposition of the diazonium salt. | Keep the temperature of the diazonium salt solution low and use it immediately in the next step. | |
| Inefficient Sandmeyer reaction. | Ensure the copper(I) bromide catalyst is active. Use freshly prepared catalyst if possible. | |
| Formation of phenolic byproducts | Reaction of the diazonium salt with water. | Add the diazonium salt solution to the copper(I) bromide solution, rather than the other way around, to minimize its time in an aqueous environment. |
Synthesis Step 2: Directed ortho-Lithiation and Carboxylation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of this compound | Incomplete lithiation. | Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium. Ensure anhydrous conditions as organolithium reagents are highly reactive with water. |
| Isomer formation (e.g., 4-bromo-3,5-difluorobenzoic acid). | The ortho-directing effect of the bromine atom is key. Maintain a very low reaction temperature (typically -78 °C) during lithiation to favor the kinetically controlled ortho-lithiated product. | |
| Inefficient carboxylation. | Use an excess of high-purity, dry carbon dioxide (e.g., from dry ice). Quench the reaction by pouring the lithiated intermediate onto a slurry of crushed dry ice in an inert solvent like THF. | |
| Recovery of starting material (1-bromo-3,5-difluorobenzene) | Insufficient organolithium reagent or deactivation by moisture. | Use a slight excess of the organolithium reagent. Ensure all glassware and solvents are rigorously dried. |
Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-3,5-difluorobenzene from 3,5-Difluoroaniline (Sandmeyer Reaction)
This protocol is adapted from established methods for similar transformations.[1][2][3]
-
Diazotization:
-
In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3,5-difluoroaniline (1.0 eq) in 48% hydrobromic acid (2.5-3.0 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.
-
Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 1-bromo-3,5-difluorobenzene.
-
| Parameter | Value |
| Reactant Ratio (Aniline:NaNO₂:HBr) | 1 : 1.05 : 2.5-3.0 |
| Diazotization Temperature | 0-5 °C |
| Sandmeyer Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 80-90% |
Protocol 2: Synthesis of this compound via ortho-Lithiation and Carboxylation
This protocol is based on general procedures for directed ortho-metalation of aryl halides.[4][5][6][7]
-
Lithiation:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Carboxylation:
-
In a separate flask, place an excess of crushed dry ice.
-
Quickly transfer the cold (-78 °C) solution of the lithiated intermediate onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction mixture with water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
-
| Parameter | Value |
| Reactant Ratio (Aryl Halide:LDA) | 1 : 1.1 |
| Lithiation Temperature | -78 °C |
| Carboxylation Temperature | -78 °C to Room Temperature |
| Typical Yield | 60-75% |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 4. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]
- 5. [PDF] Directed lithiation of unprotected benzoic acids | Semantic Scholar [semanticscholar.org]
- 6. EP1045823B1 - Process for making certain benzoic acid compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Bromo-3,5-difluorobenzoic Acid Derivatives by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-3,5-difluorobenzoic acid and its derivatives using chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for purifying this compound and its derivatives?
A1: The primary chromatographic methods for the purification of this compound and its derivatives are column chromatography and High-Performance Liquid Chromatography (HPLC). Thin-Layer Chromatography (TLC) is extensively used for reaction monitoring and method development. For volatile derivatives, Gas Chromatography (GC) can also be employed.
Q2: How do I choose the right stationary phase for my purification?
A2: For normal-phase chromatography, silica gel is the most common and effective stationary phase for separating halogenated benzoic acids and their derivatives.[1] For reversed-phase HPLC, a C18 column is a standard and robust choice.[2][3] The choice between normal-phase and reversed-phase depends on the polarity of the specific derivative and the impurities to be removed.
Q3: My this compound is showing significant tailing on the silica gel column. What is the cause and how can I fix it?
A3: The acidic nature of the carboxylic acid group leads to strong interactions with the silica gel, causing peak tailing. To mitigate this, a small amount of a volatile acid, such as 0.5-1% acetic acid or formic acid, can be added to the mobile phase. This suppresses the ionization of the carboxylic acid, leading to more symmetrical peaks.
Q4: How can I visualize this compound and its derivatives on a TLC plate?
A4: Due to their aromatic nature, these compounds are typically UV active and can be visualized under a UV lamp at 254 nm, where they will appear as dark spots on a fluorescent background. Staining with a potassium permanganate solution can also be effective for visualizing compounds with oxidizable functional groups. For specifically identifying acidic compounds, a bromocresol green stain can be used, which will show acidic spots as yellow on a blue background.
Q5: What are typical impurities I might encounter when purifying this compound derivatives?
A5: Common impurities can include unreacted starting materials, regioisomers formed during synthesis, and by-products from side reactions. For example, in the synthesis of an amide derivative, you might find unreacted this compound. Separation of regioisomers can be particularly challenging due to their similar physical properties.[4]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation / Co-elution of Product and Impurity | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the mobile phase using TLC. Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).- Reduce the amount of crude material loaded onto the column. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight. |
| Product Elutes Too Quickly (Low Retention) | - The mobile phase is too polar. | - Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane. |
| Product Does Not Elute from the Column | - The mobile phase is not polar enough.- The compound may have decomposed on the silica gel. | - Gradually increase the polarity of the mobile phase (gradient elution).- Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. |
| Tailing of the Product Band | - Strong interaction between the acidic product and the silica gel. | - Add 0.5-1% acetic acid or formic acid to your mobile phase to suppress the ionization of the carboxylic acid group. |
| Cracks or Channels in the Silica Gel Bed | - Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions between the acidic analyte and residual silanols on the column.- Mobile phase pH is close to the pKa of the analyte. | - Add a small amount of an acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to ensure the analyte is in its protonated form.[2][3]- Adjust the mobile phase pH to be at least 2 units below the pKa of your compound. |
| Poor Resolution Between Isomers | - The mobile phase composition is not optimal.- Inappropriate column chemistry. | - Optimize the mobile phase composition, including the organic modifier (acetonitrile vs. methanol) and the buffer/acid.- Try a different stationary phase (e.g., a phenyl-hexyl column for aromatic compounds) or a column with a different particle size. |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column degradation. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Flush the column with a strong solvent or replace it if it's old or has been subjected to harsh conditions. |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit).- Particulate matter from the sample. | - Replace the guard column or column frit.- Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use. |
Experimental Protocols
Protocol 1: Column Chromatography Purification of a this compound Ester
This protocol provides a general procedure for the purification of an ester derivative of this compound.
1. Materials:
- Crude this compound ester
- Silica gel (230-400 mesh)
- Hexane (HPLC grade)
- Ethyl acetate (HPLC grade)
- TLC plates (silica gel 60 F254)
- Glass chromatography column
- Collection tubes
2. Method Development (TLC):
- Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
- Spot the solution onto a TLC plate.
- Develop the plate in various mobile phase systems to find the optimal separation. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
- The ideal mobile phase should give your product an Rf value of approximately 0.2-0.4 and good separation from impurities.
3. Column Preparation:
- Prepare a slurry of silica gel in the initial, least polar mobile phase.
- Pour the slurry into the chromatography column and allow it to pack evenly. Ensure there are no air bubbles or cracks.
- Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
4. Sample Loading:
- Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
- Carefully load the sample onto the top of the silica gel bed.
5. Elution and Fraction Collection:
- Begin eluting with the mobile phase, collecting fractions in individual tubes.
- If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
6. Fraction Analysis:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions.
7. Solvent Removal:
- Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Protocol 2: HPLC Purity Analysis of this compound
This protocol outlines a typical reversed-phase HPLC method for assessing the purity of this compound.
1. Instrumentation:
- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Reagents:
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or phosphoric acid)
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
4. Sample Preparation:
- Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Analysis:
- Inject the prepared sample onto the HPLC system.
- Integrate the peaks in the resulting chromatogram to determine the purity of the sample as a percentage of the total peak area.
Quantitative Data Summary
The following table presents representative data for the purification and analysis of halogenated benzoic acid derivatives. Actual results may vary depending on the specific compound and experimental conditions.
| Compound | Method | Stationary Phase | Mobile Phase | Purity Achieved | Reference |
| 3-Bromo-2,6-difluorobenzoic acid | HPLC | Not Specified | Not Specified | 99.52% | Certificate of Analysis |
| 2-Bromo-5-fluorobenzoic acid | HPLC | Not Specified | Not Specified | ≥98.0% | Thermo Fisher Scientific |
Visualizations
Caption: General workflow for the purification of this compound derivatives by column chromatography.
References
Preventing protodeboronation in Suzuki reactions of substituted bromobenzoic acids
Technical Support Center: Suzuki Reactions of Substituted Bromobenzoic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving substituted bromobenzoic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in the Suzuki coupling of substituted bromobenzoic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid or ester is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the context of Suzuki reactions with substituted bromobenzoic acids, this leads to the formation of a deborylated benzoic acid derivative, consuming the boronic acid reagent and reducing the yield of the desired biaryl product.[3] This side reaction can also complicate the purification process.
Q2: What factors typically promote protodeboronation in Suzuki reactions?
A2: Several factors can accelerate protodeboronation:
-
Presence of a Proton Source: Water is a common proton source in many Suzuki reaction protocols and is necessary for protodeboronation to occur.[2][4]
-
Basic Conditions: While a base is essential for the Suzuki-Miyaura coupling, high pH (typically above 10) can significantly increase the rate of protodeboronation, especially for sensitive boronic acids.[2][5][6] The base reacts with the boronic acid to form a boronate species that can be more susceptible to protonolysis.[1][4]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of this undesired side reaction.[2][4]
-
Prolonged Reaction Times: Longer exposure to reaction conditions provides more opportunity for the boronic acid to decompose.[2]
-
Palladium Catalyst and Ligands: The palladium catalyst itself, particularly certain Pd(II) species, can catalyze protodeboronation.[4] Interestingly, bulky phosphine ligands, while often beneficial for the cross-coupling, can sometimes promote protodeboronation.[7]
Q3: Are substituted bromobenzoic acids particularly challenging for Suzuki couplings?
A3: Yes, they can present unique challenges. The carboxylic acid group can be deprotonated under the basic reaction conditions, forming a carboxylate salt.[8] This can lead to:
-
Solubility Issues: The carboxylate salt may have poor solubility in common organic solvents, which can hinder the reaction.[8]
-
Catalyst Inhibition: The carboxylate group could potentially coordinate to the palladium center, affecting its catalytic activity.[8]
-
The electronic properties of other substituents on the aromatic ring can also influence the reaction by affecting the reactivity of the C-Br bond and the stability of the boronic acid.
Q4: How can I minimize protodeboronation when using substituted bromobenzoic acids?
A4: To suppress protodeboronation, consider the following strategies:
-
Optimize the Base: Use milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ instead of strong bases like NaOH or KOH.[2] The choice of base can have a significant impact on the reaction rate and the extent of side reactions.
-
Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[2]
-
Use Anhydrous or Low-Water Conditions: Whenever possible, use anhydrous solvents to minimize the proton source.[2] If a co-solvent is necessary, reducing the amount of water can be beneficial.
-
Employ a Highly Active Catalyst System: An efficient palladium catalyst and ligand system can accelerate the desired cross-coupling reaction, making it more competitive against the protodeboronation side reaction.[1][2]
-
Consider Boronic Esters: Using boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, can increase stability and provide a slow release of the boronic acid into the reaction mixture.[1][3][9] This keeps the concentration of the potentially unstable boronic acid low, minimizing its decomposition.[1][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no yield of the desired product, significant amount of deborylated benzoic acid observed. | High degree of protodeboronation. | - Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃). - Lower the reaction temperature. - Reduce the amount of water in the solvent system or use anhydrous conditions. - Screen different palladium catalysts and ligands to find a more active system.[10] - Use the corresponding boronic ester (pinacol or MIDA) instead of the boronic acid.[3] |
| Reaction is sluggish or stalls. | - Poor solubility of the deprotonated bromobenzoic acid. - Catalyst inhibition by the carboxylate group.[8] - Inactive catalyst. | - Screen different solvent systems to improve solubility. - Consider protecting the carboxylic acid as an ester, though this adds extra synthetic steps. - Use a fresh batch of palladium catalyst or a more robust pre-catalyst.[8] - Ensure proper degassing to prevent catalyst deactivation by oxygen.[8] |
| Formation of homocoupling byproducts. | Presence of oxygen in the reaction mixture.[3][11] | - Thoroughly degas the solvent and reaction mixture. - Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with a Substituted Bromobenzoic Acid
This is a general starting point; optimization of specific parameters is often necessary.
-
Reagent Preparation: In a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the substituted bromobenzoic acid (1.0 equiv.), the boronic acid or boronic ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if necessary).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe. The concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[11]
-
Reaction: Place the vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography.
Protocol for the Preparation of a MIDA Boronate Ester
This protocol can be used to convert a boronic acid to a more stable MIDA ester, which can then be used in the Suzuki coupling.
-
Dissolution: In a vial, dissolve the boronic acid (1.0 equiv) in a suitable solvent such as methylene chloride or THF.
-
Addition: Add N-methyliminodiacetic acid (1.0 equiv).
-
Azeotropic Removal of Water: If necessary, add a solvent that forms an azeotrope with water (e.g., toluene) and heat to reflux with a Dean-Stark trap to remove water.
-
Isolation: Cool the reaction mixture. The MIDA boronate ester often precipitates and can be isolated by filtration, washed with a cold solvent, and dried under vacuum.
Visualizations
Caption: Competing pathways: the desired Suzuki coupling cycle versus the undesired protodeboronation side reaction.
Caption: A logical workflow for troubleshooting and mitigating protodeboronation in Suzuki reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 2-Bromo-3,5-difluorobenzoic Acid Cross-Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing homocoupling byproducts in cross-coupling reactions involving 2-Bromo-3,5-difluorobenzoic acid.
Troubleshooting Guides
Issue: Significant Homocoupling Observed in Suzuki-Miyaura Coupling
Symptoms:
-
Formation of a significant amount of symmetrical biaryl byproduct (from the coupling of two boronic acid molecules).
-
Reduced yield of the desired cross-coupled product.
-
Complex purification due to the structural similarity of the homocoupled byproduct and the target molecule.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Dissolved Oxygen | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1] Ensure rigorous degassing of all solvents, reagents, and the reaction vessel. Methods include sparging with an inert gas (Argon or Nitrogen) for an extended period or using several freeze-pump-thaw cycles for solvents.[1] |
| Inefficient Pre-catalyst Reduction | If using a Pd(II) pre-catalyst, its reduction to the active Pd(0) species may be incomplete, leading to Pd(II)-mediated homocoupling.[1] Consider using a more efficient reducing agent or switching to a Pd(0) pre-catalyst. |
| Inappropriate Base Selection | The choice and strength of the base can influence the rate of competing side reactions. For substrates with base-sensitive functional groups, a weaker base like potassium carbonate or phosphate may be preferable.[2] |
| Catalyst System (Palladium Source and Ligand) | Standard catalysts like Pd(PPh₃)₄ may not be optimal for this electron-deficient and sterically hindered substrate. Consider using more robust Buchwald-type palladacycle precatalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). |
| Carboxylic Acid Interference | Under basic conditions, the carboxylic acid is deprotonated, which can affect solubility and potentially coordinate with the palladium catalyst, hindering its activity.[2] While protecting the carboxylic acid as an ester is an option, careful selection of a biphasic solvent system or the use of specific ligands can often mitigate this issue without the need for extra synthetic steps. |
Issue: Glaser Coupling (Alkyne Homocoupling) in Sonogashira Reactions
Symptoms:
-
Formation of a symmetrical di-alkyne byproduct.
-
Consumption of the terminal alkyne starting material, leading to lower yields of the desired product.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Oxygen | Similar to Suzuki reactions, oxygen can promote the homocoupling of terminal alkynes, a reaction known as Glaser coupling.[1] Rigorous degassing of the reaction mixture is crucial. |
| Copper(I) Co-catalyst | The copper(I) co-catalyst, while essential for the traditional Sonogashira reaction, can also catalyze Glaser coupling. Consider using a copper-free Sonogashira protocol. These methods often require specific ligands and bases to facilitate the palladium-only catalytic cycle.[1] |
| High Catalyst Concentration | High concentrations of the palladium and/or copper catalyst can sometimes favor homocoupling. It is advisable to use the lowest effective catalyst loading. |
| Inappropriate Base | The choice of amine base can influence the extent of homocoupling. For copper-catalyzed reactions, an excess of a bulky amine base like diisopropylethylamine (DIPEA) can sometimes suppress Glaser coupling. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a significant problem in cross-coupling reactions?
A1: Homocoupling is a common side reaction where two identical molecules of one of the coupling partners react to form a symmetrical byproduct. In the context of this compound reactions, this typically involves the coupling of two molecules of the organoboron reagent in a Suzuki reaction or two molecules of the terminal alkyne in a Sonogashira reaction. This is problematic as it consumes starting materials, reduces the yield of the desired product, and complicates purification.[1]
Q2: How do the fluorine atoms on this compound affect its reactivity and the likelihood of homocoupling?
A2: The two fluorine atoms are strongly electron-withdrawing, which generally increases the reactivity of the aryl bromide towards oxidative addition to the palladium catalyst. This can be beneficial for the desired cross-coupling reaction. However, the electronic effects can also influence the stability of intermediates in the catalytic cycle and may, under certain conditions, contribute to side reactions. While specific studies on homocoupling with this exact substrate are limited, electron-deficient aryl halides can sometimes be more prone to certain side reactions if the subsequent steps in the catalytic cycle (transmetalation and reductive elimination) are slow.
Q3: Can the carboxylic acid group of this compound interfere with the coupling reaction?
A3: Yes, the carboxylic acid group can be deprotonated by the base used in the reaction to form a carboxylate. This can lead to poor solubility of the substrate in common organic solvents and may also lead to coordination of the carboxylate to the palladium catalyst, potentially inhibiting its activity.[2] To address this, one might consider protecting the carboxylic acid as an ester, though this adds extra steps to the synthesis. Alternatively, careful optimization of the solvent system and base can often allow for successful coupling of the free acid.
Q4: What are the key experimental parameters to control to minimize homocoupling?
A4: The most critical parameters are:
-
Exclusion of Oxygen: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[1]
-
Choice of Catalyst and Ligand: Use a highly active and stable catalyst system suitable for electron-deficient and sterically hindered substrates.
-
Base Selection: The choice of base can significantly impact the reaction outcome. It is often necessary to screen a few different bases to find the optimal one for a specific transformation.
-
Reaction Temperature and Time: Use the lowest temperature and shortest reaction time that allow for complete conversion of the starting material to minimize the opportunity for side reactions to occur.
Data Presentation
The following tables provide representative data for Suzuki and Sonogashira couplings of substrates similar to this compound, illustrating the impact of different reaction parameters on the yield of the desired product and the formation of homocoupling byproducts. Note: Data for this compound is limited in the literature; these tables are intended to be illustrative.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Homocoupling (%) |
| 4-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | <5 |
| 2-Bromo-3-fluorobenzoic acid | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 100 | 16 | 85-90 | Not reported |
| 2,5-Difluorobromobenzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~80-90 | <10 |
Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Aryl Bromide | Alkyne | Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Homocoupling (%) |
| 4-Bromobenzoic acid | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | 8 | >90 | <5 |
| 1-Bromo-2,4-difluorobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 6 | ~85-95 | <5 |
| 2-Bromo-3-fluoropyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 90 | 12 | ~70-80 | 5-10 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Homocoupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
In a separate vial, dissolve the palladium catalyst and ligand in a small amount of the reaction solvent and add it to the Schlenk flask.
-
Add the remaining degassed solvent to the flask.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol is designed to minimize Glaser homocoupling of the terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, ligand, and base.
-
Add the anhydrous, degassed solvent, followed by the terminal alkyne.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate and then proceed with a standard aqueous workup and extraction as described in Protocol 1.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for minimizing Suzuki homocoupling.
Caption: Key factors and solutions for Sonogashira homocoupling.
Caption: General experimental workflow for cross-coupling reactions.
References
Technical Support Center: Catalyst Selection for Efficient Coupling of 2-Bromo-3,5-difluorobenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the efficient coupling of 2-Bromo-3,5-difluorobenzoic acid in various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the cross-coupling of this compound?
A1: The primary challenges stem from the electronic properties and steric environment of the substrate. The two electron-withdrawing fluorine atoms make the aryl bromide electron-deficient, which can affect the oxidative addition step in the catalytic cycle. Additionally, the presence of the carboxylic acid group can lead to solubility issues and potential catalyst inhibition through coordination with the palladium center. Careful selection of the catalyst, ligand, base, and solvent system is crucial to overcome these challenges.
Q2: Can the carboxylic acid group interfere with the palladium-catalyzed coupling reaction?
A2: Yes, the carboxylic acid group can interfere with the reaction. It can deprotonate under basic conditions to form a carboxylate, which may coordinate to the palladium catalyst and inhibit its activity. This can also lead to solubility problems, as the carboxylate salt may not be soluble in common organic solvents used for cross-coupling reactions. To mitigate these issues, it is often necessary to use an excess of a suitable base or to protect the carboxylic acid group as an ester, which can be saponified after the coupling reaction.
Q3: Which type of cross-coupling reaction is most suitable for functionalizing this compound?
A3: Several palladium-catalyzed cross-coupling reactions can be effectively used to functionalize this compound, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a versatile and widely used method.
-
Heck Coupling: For C-C bond formation with alkenes.
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.
The choice of reaction will depend on the desired final product. For biaryl synthesis, the Suzuki-Miyaura coupling is generally the most common and robust choice.
Q4: Are there any "green" or milder condition options for the coupling of this substrate?
A4: Yes, recent studies have shown that Suzuki-Miyaura coupling of aryl bromides containing a carboxyl group can be carried out efficiently in water at room temperature. These methods often utilize water-soluble palladium catalysts with ligands such as glycine. This approach offers a more environmentally friendly alternative to traditional methods that use organic solvents and higher temperatures.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst System | - Use a pre-catalyst or ensure in-situ generation of the active Pd(0) species. For electron-deficient aryl bromides, catalysts with electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often effective. - Ensure all reagents and solvents are properly degassed to prevent catalyst oxidation. |
| Poor Solubility of Reactants | - The carboxylate salt of the starting material may not be soluble. Consider using a solvent system that can dissolve both the organic and inorganic components, such as a mixture of toluene, ethanol, and water. - Increasing the reaction temperature might improve solubility. |
| Inappropriate Base | - The base is crucial for activating the boronic acid. For substrates with a carboxylic acid, an excess of a moderately strong base like K₃PO₄ or Cs₂CO₃ is often required. Weaker bases may not be sufficient to both deprotonate the carboxylic acid and facilitate the catalytic cycle. |
| Protodeboronation of Boronic Acid | - This side reaction can consume the boronic acid. Use a slight excess of the boronic acid (1.2-1.5 equivalents). Consider using a more stable boronic ester (e.g., pinacol ester) or trifluoroborate salt. |
Issue 2: Low Yield or Selectivity in Heck Coupling
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | - For Heck reactions, Pd(OAc)₂ is a common pre-catalyst. Ensure the use of an appropriate phosphine ligand like PPh₃ or P(o-tolyl)₃ to stabilize the catalyst. |
| Incorrect Base | - Amine bases like triethylamine (Et₃N) are frequently used in Heck reactions. However, for some substrates, inorganic bases like K₂CO₃ may provide better results. |
| Regioselectivity Issues | - The regioselectivity of the Heck reaction can be influenced by the electronic and steric nature of the alkene. For styrene, arylation typically occurs at the less substituted carbon. |
Issue 3: Homocoupling (Glaser Coupling) in Sonogashira Reaction
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | - The copper(I) co-catalyst can promote the oxidative homocoupling of the terminal alkyne in the presence of oxygen. It is critical to perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) and use degassed solvents. |
| Copper-Free Conditions | - To completely avoid Glaser coupling, consider using copper-free Sonogashira conditions. These protocols often require more specialized palladium catalysts and ligands. |
Data Presentation: Recommended Starting Conditions for Coupling Reactions
The following tables provide recommended starting conditions for the coupling of this compound based on literature for similar substrates. Note: These are general guidelines, and optimization for specific coupling partners is highly recommended.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale | Citation |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective precursors for generating the active Pd(0) catalyst. | |
| Ligand | SPhos, XPhos, RuPhos (Buchwald ligands) | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination, especially for electron-deficient and sterically hindered substrates. | |
| Base | K₃PO₄, Cs₂CO₃ (2-3 equivalents) | Moderately strong bases are needed to activate the boronic acid and neutralize the carboxylic acid. | |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or neat H₂O | Biphasic systems or neat water can aid in dissolving the base and the carboxylate salt. | |
| Temperature | Room Temperature to 100 °C | Milder conditions may be possible with highly active catalysts, especially in aqueous media. |
Table 2: Recommended Conditions for Heck Coupling
| Parameter | Recommended Condition | Rationale | Citation |
| Palladium Source | Pd(OAc)₂ | A common and effective pre-catalyst for Heck reactions. | |
| Ligand | PPh₃, P(o-tolyl)₃ | Standard phosphine ligands that are often effective. | |
| Base | Et₃N, K₂CO₃ | An amine or inorganic base is required for the catalytic cycle. | |
| Solvent | DMF, NMP, Dioxane | Aprotic polar solvents are typically used. | |
| Temperature | 80 - 140 °C | Heck reactions often require elevated temperatures. |
Table 3: Recommended Conditions for Sonogashira Coupling
| Parameter | Recommended Condition | Rationale | Citation |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard catalysts for Sonogashira couplings. | |
| Copper Co-catalyst | CuI (1-5 mol%) | Accelerates the reaction but can be omitted to prevent homocoupling. | |
| Base | Et₃N, i-Pr₂NH | An amine base is required to deprotonate the alkyne and neutralize the generated acid. | |
| Solvent | THF, Toluene, DMF | Anhydrous, degassed solvents are crucial. | |
| Temperature | Room Temperature to 80 °C | The reaction is often run at mild to moderate temperatures. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling in Aqueous Media
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of aryl bromides containing a carboxyl group in water.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)
-
K₂CO₃ (3.0 mmol)
-
Distilled water (5.0 mL)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and potassium carbonate.
-
Add distilled water to the flask.
-
Stir the mixture vigorously at room temperature under air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product may precipitate from the reaction mixture and can be isolated by filtration. Alternatively, acidify the mixture with 1M HCl and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting guide for catalyst deactivation issues.
Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Bromo-3,5-difluorobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2-Bromo-3,5-difluorobenzoic acid. The information provided is intended to serve as a starting point for reaction optimization, particularly concerning reaction temperature.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound and offers potential solutions in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki-Miyaura coupling of an electron-deficient substrate like this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction. The catalyst and ligands can also degrade upon exposure to air.
-
Oxygen Contamination: The presence of oxygen can lead to catalyst deactivation and homocoupling of the boronic acid. It is crucial to thoroughly degas all solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment.[1]
-
Reagent Quality: The purity of the aryl halide, boronic acid, and base is critical. Impurities can poison the catalyst. Boronic acids, especially electron-deficient ones, can undergo protodeboronation.
-
Inadequate Temperature: While some Suzuki couplings proceed at room temperature, electron-deficient and sterically hindered substrates often require elevated temperatures to proceed at a reasonable rate.[2] Conversely, excessively high temperatures can lead to catalyst decomposition.
-
Base Selection: The choice and quality of the base are crucial. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting materials or promote side reactions. Finely powdered bases can improve reaction rates.
Q2: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
A2: Protodeboronation is a common side reaction, particularly with electron-deficient boronic acids. Several strategies can be employed to mitigate this issue:
-
Choice of Base: Use milder bases such as K₃PO₄, Cs₂CO₃, or KF.
-
Anhydrous Conditions: While some water can be beneficial for dissolving inorganic bases, excess water can be a proton source for protodeboronation. Using anhydrous solvents may be advantageous.
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable pinacol ester or MIDA boronate. These reagents often release the boronic acid slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of protodeboronation.
Q3: My Heck coupling reaction is not proceeding efficiently. What adjustments should I consider?
A3: Inefficient Heck couplings can often be traced back to the catalyst system and reaction conditions.
-
Catalyst and Ligand: For sluggish Heck reactions, consider using more stable and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).
-
Temperature: Heck reactions typically require temperatures above 100 °C to proceed efficiently.[3]
-
Base: The choice of base is important. Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.
-
Solvent: Polar aprotic solvents such as DMF, NMP, or dioxane are often employed.
Q4: In my Buchwald-Hartwig amination, I am observing low conversion. What are the key parameters to optimize?
A4: The success of a Buchwald-Hartwig amination depends heavily on the catalyst system and reaction conditions.
-
Ligand Selection: The choice of phosphine ligand is critical and often substrate-dependent. Bulky, electron-rich ligands are generally preferred.
-
Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary.[4]
-
Temperature: These reactions are typically run at elevated temperatures, often in the range of 80-110 °C.[5]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are standard.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for the Suzuki-Miyaura coupling of this compound?
A1: For an electron-deficient substrate like this compound, a good starting point for temperature optimization would be in the range of 80-100 °C.[6][7] If the reaction is sluggish, the temperature can be incrementally increased. Monitoring the reaction by TLC or LC-MS is crucial to find the optimal balance between reaction rate and potential catalyst decomposition at higher temperatures.
Q2: How does the presence of two fluorine atoms and a carboxylic acid group affect the coupling reaction?
A2: The two electron-withdrawing fluorine atoms and the carboxylic acid group make the bromine atom on the aromatic ring more susceptible to oxidative addition to the palladium catalyst, which can be beneficial. However, the carboxylic acid group can potentially coordinate to the metal center and inhibit catalysis. It can also make the substrate less soluble in non-polar solvents. Using a base that also serves to deprotonate the carboxylic acid is a common strategy.
Q3: What are the best practices for setting up a cross-coupling reaction to ensure reproducibility?
A3: To ensure reproducibility, the following practices are recommended:
-
Inert Atmosphere: Always use an inert atmosphere (Argon or Nitrogen) to prevent catalyst deactivation.[1]
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as freeze-pump-thaw or by bubbling an inert gas through them.[1]
-
High-Purity Reagents: Use fresh, high-purity starting materials, catalysts, and bases.
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Consistent Stirring: Ensure efficient and consistent stirring, especially for heterogeneous mixtures.[1]
-
Controlled Heating: Use a reliable heating source like an oil bath or a heating mantle with a temperature controller to maintain a stable reaction temperature.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%) with a ligand | Catalyst choice can significantly impact yield. |
| Ligand | SPhos, XPhos, or PPh₃ (if using Pd(OAc)₂) (4-10 mol%) | Bulky, electron-rich ligands are often beneficial. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.) | Base strength and solubility are important factors. |
| Solvent | Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF/H₂O (4:1) | A co-solvent is often used to dissolve the base. |
| Temperature | 80 - 110 °C | Optimization is often required. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical for preventing catalyst degradation. |
Table 2: Troubleshooting Guide for Low Yield in Cross-Coupling Reactions
| Symptom | Possible Cause | Suggested Solution |
| No reaction | Inactive catalyst | Use a fresh batch of catalyst and/or ligand. |
| Insufficient temperature | Gradually increase the reaction temperature in 10 °C increments. | |
| Poor quality reagents | Ensure all reagents are pure and dry. | |
| Low conversion | Inefficient catalyst system | Screen different palladium catalysts and phosphine ligands. |
| Suboptimal base | Try a different base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃). | |
| Insufficient reaction time | Monitor the reaction over a longer period. | |
| Formation of byproducts | Protodeboronation (Suzuki) | Use a milder base, anhydrous conditions, or a boronic ester. |
| Homocoupling | Ensure the reaction is under a strict inert atmosphere. | |
| Catalyst decomposition | Avoid excessively high temperatures; consider a more stable catalyst/ligand system. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.[5][8]
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Bromo-3,5-difluorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-3,5-difluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of this compound?
A1: While specific impurities can vary based on the synthetic route, common contaminants may include:
-
Isomeric Byproducts: Bromination of 3,5-difluoroaniline or a related precursor can potentially lead to the formation of other positional isomers.
-
Unreacted Starting Materials: Residual starting materials from the synthesis process may remain in the crude product.
-
Over-brominated Species: The reaction may produce di- or tri-brominated species as byproducts.
-
Hydrolyzed Reagents: If acid chlorides are used in the synthesis, their hydrolysis can lead to the corresponding carboxylic acids as impurities.[1]
Q2: What are the recommended general techniques for purifying crude this compound?
A2: The primary methods for purifying this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be employed to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the target compound from its isomers and other impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can confirm the structure of the desired product and detect the presence of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | - Use a lower-boiling point solvent or a solvent mixture. - Ensure initial dissolution is done at the lowest possible temperature. - Try a different solvent system. |
| No Crystal Formation | The solution is not supersaturated. The compound is too soluble in the solvent, even at low temperatures. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| Low Recovery | The compound has significant solubility in the cold solvent. Too much solvent was used. Crystals were lost during filtration. | - Minimize the amount of hot solvent used for dissolution. - Cool the solution for a longer period to maximize crystal precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Poor Purity (Colored Crystals) | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a second recrystallization.[1] |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation | The chosen eluent system does not provide sufficient resolution. The column is overloaded. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point for aromatic acids is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether), often with a small amount of acetic or formic acid to reduce tailing. - Use a longer column or a stationary phase with a smaller particle size. - Reduce the amount of crude material loaded onto the column. |
| Product Elutes Too Quickly | The eluent is too polar. | - Decrease the proportion of the polar solvent in the eluent mixture. |
| Product Tailing | The carboxylic acid group can interact strongly with the silica gel. | - Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase to suppress this interaction. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, toluene, heptane, or mixtures such as ethanol/water) at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase: Silica gel (230-400 mesh) is a common choice.
-
Eluent Selection: Use TLC to determine an appropriate solvent system that gives good separation between the product and impurities. A typical starting point is a mixture of hexanes and ethyl acetate with a small addition of acetic acid (e.g., 90:10:0.5 v/v/v).
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Run the column by adding the eluent and collect fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: General Acid-Base Extraction Procedure
-
Dissolution: Dissolve the crude this compound in an organic solvent such as diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The carboxylate salt will move into the aqueous layer. Repeat the extraction to ensure completeness.
-
Wash: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 2M HCl) until the this compound precipitates.
-
Final Extraction: Extract the precipitated product back into an organic solvent.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization (General Guidance for Aromatic Carboxylic Acids)
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Heptane | Non-polar | 98 | Good for washing non-polar impurities. Often used in a co-solvent system. |
| Toluene | Non-polar | 111 | Can be a good recrystallization solvent for aromatic compounds. |
| Ethanol | Polar aprotic | 78 | Often used in a co-solvent system with water. |
| Isopropanol | Polar aprotic | 82 | Similar to ethanol, can be used with water. |
| Water | Polar protic | 100 | The product is likely insoluble in water, making it useful for precipitation or as an anti-solvent. |
Note: The ideal solvent or solvent system for this compound must be determined experimentally.
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Challenges in the scale-up synthesis of 2-Bromo-3,5-difluorobenzoic acid derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Bromo-3,5-difluorobenzoic acid and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound derivatives.
Issue 1: Poor Yield and/or Low Purity of Crude Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Stoichiometry: Ensure the molar ratios of reactants and reagents are correct for the scaled-up batch. - Monitor Reaction Progress: Utilize in-process controls (e.g., HPLC, GC) to track the consumption of starting material and formation of the product. - Temperature Control: Confirm that the internal reaction temperature is maintained within the optimal range. Poor heat transfer in larger reactors can lead to lower temperatures and incomplete conversion.[1][2][3] |
| Side Reactions | - Over-bromination: The formation of di- or poly-brominated species can occur. Consider slower addition of the brominating agent or using a milder reagent like N-bromosuccinimide (NBS).[4][5] - Decomposition: Some reagents or products may be thermally labile. Ensure the reaction temperature does not exceed the recommended limits.[6] - Hydrolysis of Reagents: If using acyl halides or other moisture-sensitive reagents, ensure anhydrous conditions are maintained throughout the process.[7] |
| Sub-optimal Mixing | - Agitator Speed and Design: Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Evaluate and optimize the stirrer speed and impeller design for the larger vessel. - Viscosity: If the reaction mixture becomes thick, consider adjusting the solvent volume or temperature to improve mass transfer. |
Issue 2: Runaway Reaction or Poor Temperature Control
| Possible Cause | Troubleshooting Steps |
| Exothermic Reaction | - Controlled Reagent Addition: Bromination reactions are often highly exothermic.[1][6][8] Implement a slow, controlled addition of the brominating agent using a dosing pump. - Cooling System Capacity: Ensure the cooling system of the reactor is adequate for the scale of the reaction. Perform thermal safety analysis before scaling up.[9] - Solvent Choice: Select a solvent with a suitable boiling point and heat capacity to help manage the heat generated. |
| Accumulation of Unreacted Reagents | - Initiation Issues: If the reaction fails to initiate at the desired temperature, unreacted reagents can accumulate. Once the reaction starts, it can proceed at an uncontrolled rate. Ensure proper initiation before adding the bulk of the reagents. |
| In-situ Generation of Hazardous Reagents | - Generation Rate: When generating hazardous reagents like bromine in situ, ensure the generation rate does not exceed the consumption rate by the substrate.[10] |
Issue 3: Challenges in Product Isolation and Purification
| Possible Cause | Troubleshooting Steps |
| "Oiling Out" During Crystallization | - Solvent System: The product may be too soluble in the chosen solvent, or its melting point may be lower than the solvent's boiling point.[7] Experiment with different solvent systems or solvent mixtures. - Cooling Rate: Allow the solution to cool slowly to promote the formation of stable crystals. Rapid cooling can trap impurities. |
| Formation of Impurities Difficult to Separate | - Isomers: Structural isomers can be challenging to remove by simple crystallization. Consider derivatization to an ester followed by fractional distillation, and then hydrolysis back to the acid.[11] - Column Chromatography Issues: On a large scale, column chromatography can be expensive and time-consuming. Optimize the mobile phase on a smaller scale (TLC) before attempting large-scale purification. The use of an acidic modifier in the eluent can sometimes improve separation for acidic compounds. |
| Low Recovery After Work-up | - pH Adjustment: During acid-base extraction, ensure the pH is adjusted appropriately to fully protonate or deprotonate the benzoic acid for efficient transfer between aqueous and organic layers.[7] - Emulsion Formation: The formation of emulsions can trap the product. Adding brine or adjusting the pH can help to break emulsions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns are the management of highly exothermic reactions and the handling of corrosive and toxic materials like bromine.[1][4][6][10] Runaway reactions can occur if heat is not dissipated effectively, leading to a rapid increase in temperature and pressure.[6] It is crucial to have robust temperature control, an adequate cooling system, and a plan for controlled reagent addition. A thorough thermal hazard assessment is recommended before any scale-up.[9]
Q2: Is it better to use elemental bromine or an alternative brominating agent like N-bromosuccinimide (NBS) for scale-up?
A2: While elemental bromine is atom-economical, it is highly corrosive and difficult to handle on a large scale.[4] NBS is a solid and often considered a milder and safer alternative.[4][5] However, NBS can also pose thermal hazards, especially in certain solvents like DMF.[4] For large-scale operations, in-situ generation of the brominating agent is often the safest approach, as it avoids the storage and handling of large quantities of hazardous materials.[10]
Q3: How can I minimize the formation of the di-brominated byproduct?
A3: To minimize di-bromination, you can employ several strategies:
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Slow addition of the brominating agent: This keeps the concentration of the brominating species low at any given time.
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Use of a milder brominating agent: Reagents like NBS are generally less reactive than elemental bromine.[5]
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Precise temperature control: Higher temperatures can sometimes lead to increased side product formation.
-
Stoichiometric control: Use a slight excess of the benzoic acid derivative relative to the brominating agent.
Q4: What are the advantages of using continuous flow technology for this synthesis?
A4: Continuous flow reactors, or microreactors, offer significant advantages for hazardous reactions like bromination, especially during scale-up.[12][13] These advantages include:
-
Enhanced safety: The small reaction volume minimizes the risk associated with exothermic events.
-
Superior heat and mass transfer: This allows for precise temperature control and efficient mixing, leading to better selectivity and higher yields.[12][13]
-
Facilitated scale-up: Scaling up can often be achieved by running the reactor for a longer duration or by using multiple reactors in parallel.
Q5: What are the recommended methods for purifying this compound at an industrial scale?
A5: At an industrial scale, purification methods need to be both effective and economical. Common techniques include:
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Recrystallization: This is a cost-effective method if a suitable solvent system can be identified that effectively removes impurities.
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Acid-base extraction: This can be used to separate the acidic product from non-acidic impurities.[7]
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Esterification and Distillation: For impurities that are difficult to remove by crystallization (e.g., di-brominated species), the crude acid can be converted to its methyl or ethyl ester, purified by fractional distillation, and then hydrolyzed back to the pure acid.[11]
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound (Illustrative Data)
| Parameter | Lab-Scale (Batch) | Pilot-Scale (Batch, Optimized) | Pilot-Scale (Continuous Flow) |
| Starting Material (3,5-Difluorobenzoic Acid) | 50 g | 5 kg | 1 kg/hr |
| Brominating Agent | Bromine | NBS | In-situ generated KOBr[10] |
| Reaction Temperature | 20-25 °C | 20-25 °C (with controlled addition) | 25-30 °C |
| Reaction Time | 4 hours | 8 hours | 10 min residence time |
| Typical Yield | 85% | 80% | 90% |
| Purity (Crude) | 92% | 88% (higher di-bromo impurity) | 95% |
| Purity (After Purification) | >99% | >99% | >99.5% |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis using N-Bromosuccinimide
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Reaction Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3,5-difluorobenzoic acid (1 equiv.) in a suitable solvent (e.g., dichloromethane).
-
Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of N-bromosuccinimide (1.05 equiv.) in the same solvent from the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by TLC or HPLC.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Purification via Esterification and Hydrolysis
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Esterification: Reflux the crude this compound with methanol and a catalytic amount of sulfuric acid for 4-6 hours.
-
Work-up: Cool the reaction mixture, remove the excess methanol under reduced pressure, and dissolve the residue in an organic solvent. Wash with aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer and concentrate.
-
Purification: Purify the resulting methyl ester by fractional distillation under reduced pressure to separate it from the higher-boiling di-brominated ester.
-
Hydrolysis: Reflux the purified ester with an aqueous solution of sodium hydroxide until the reaction is complete (monitor by TLC/HPLC).
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Isolation: Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the pure this compound. Filter the solid, wash with cold water, and dry.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. mt.com [mt.com]
- 2. Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 10. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]
- 12. Halogenation of organic compounds using continuous flow and microreactor technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00186F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Byproduct identification in the synthesis of 2-Bromo-3,5-difluorobenzoic acid amides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3,5-difluorobenzoic acid amides. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of amides from this compound?
A1: The main challenges arise from the electronic and steric properties of the starting material. The presence of two electron-withdrawing fluorine atoms and an ortho-bromine atom can lead to:
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Increased Acidity: The "ortho effect" from the bromine substituent, combined with the inductive effects of the fluorine atoms, increases the acidity of the carboxylic acid. This can influence the reactivity with coupling agents and bases.[1][2]
-
Steric Hindrance: The ortho-bromine atom can sterically hinder the approach of the amine to the activated carboxylic acid intermediate, potentially slowing down the reaction rate and requiring more forcing conditions or specialized reagents.[3][4]
-
Potential for Side Reactions: The halogen substituents themselves could potentially participate in side reactions under certain conditions, although this is less common with standard amide coupling protocols.
Q2: Which coupling reagents are recommended for the amidation of this compound?
A2: For sterically hindered and electron-deficient benzoic acids, robust coupling reagents are recommended. The choice may depend on the nucleophilicity of the amine.
-
Uronium/Aminium Salts (HATU, HBTU): These are highly efficient and known for fast reaction times and minimizing side reactions, making them a good first choice for challenging couplings.[3][5]
-
Carbodiimides (EDC with HOBt or Oxyma): This is a cost-effective and widely used method. The addition of HOBt or Oxyma is crucial to suppress side reactions like N-acylurea formation and to minimize potential racemization if chiral amines are used.[6][7]
-
Phosphonium Salts (PyBOP): These are also very effective for sterically hindered substrates and can be a good alternative to uronium salts.[3]
Q3: What are the common byproducts I should expect?
A3: Byproducts are often derived from the coupling reagents themselves or from side reactions of the activated carboxylic acid.
-
From Coupling Reagents:
-
From Side Reactions:
-
N-Acylurea: Formation of a stable N-acylurea byproduct can occur when using carbodiimides without additives, which halts the reaction.[10]
-
Anhydride Formation: The activated carboxylic acid can react with another molecule of this compound to form the corresponding anhydride.
-
Unreacted Starting Materials: Due to steric hindrance, incomplete conversion is a common issue, leaving unreacted this compound and the amine in the final mixture.
-
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods.
-
TLC: Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to resolve the starting materials from the product. The amide product is typically less polar than the starting carboxylic acid. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.[6]
-
LC-MS: This is a powerful technique to monitor the disappearance of starting materials and the appearance of the product peak with the expected mass-to-charge ratio (m/z). It can also help in the early detection of major byproducts.[2]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps | Citation |
| Incomplete Carboxylic Acid Activation | Increase the equivalents of the coupling reagent (1.1-1.5 eq). Consider pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine. Switch to a more powerful coupling reagent like HATU. | [3] |
| Steric Hindrance | Increase the reaction temperature (e.g., from room temperature to 40-50 °C). Increase the reaction time. Consider converting the carboxylic acid to the more reactive acyl fluoride in situ using a fluorinating agent like BTFFH. | [3][11][12] |
| Poor Nucleophilicity of the Amine | If using an electron-deficient amine, a more forceful coupling reagent and longer reaction times may be necessary. The addition of a catalyst like DMAP (in small amounts with EDC/HOBt) can sometimes help, but be cautious of side reactions. | [13] |
| Hydrolysis of Activated Intermediate | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | [3] |
Issue 2: Presence of Significant Byproducts
| Observed Byproduct | Potential Cause | Troubleshooting Steps | Citation |
| N-Acylurea (with carbodiimides) | The O-acylisourea intermediate is rearranging before reacting with the amine. | Ensure an additive like HOBt or Oxyma is used in stoichiometric amounts with the carbodiimide. | [10] |
| Guanidinylation of Amine (with HATU/HBTU) | The amine is reacting directly with the coupling reagent. | Pre-activate the carboxylic acid with HATU/HBTU and base for a short period before adding the amine. Avoid a large excess of the coupling reagent. | [5][9] |
| Unreacted Starting Materials | The reaction is too slow due to steric hindrance or low reactivity. | Refer to the troubleshooting steps for "Low or No Product Formation" above. | |
| Anhydride of Starting Acid | The activated carboxylic acid is reacting with another molecule of the starting acid instead of the amine. | Ensure the amine is present in a slight excess (1.1-1.2 equivalents). Add the amine promptly after the pre-activation step. |
Data Presentation
Table 1: Common Coupling Reagents and Their Byproducts
| Coupling Reagent | Additive | Common Byproduct(s) | Byproduct Solubility |
| EDC | HOBt/Oxyma | N-ethyl-N'-(3-dimethylaminopropyl)urea | Water-soluble |
| DCC | HOBt/Oxyma | Dicyclohexylurea (DCU) | Insoluble in many organic solvents |
| HATU | None | Tetramethylurea (TMU), HOAt | Generally soluble in organic solvents |
| HBTU | None | Tetramethylurea (TMU), HOBt | Generally soluble in organic solvents |
| PyBOP | None | Hexamethylphosphoramide (HMPA) (from BOP), Tris(pyrrolidino)phosphine oxide | Generally soluble in organic solvents |
Table 2: Analytical Methods for Byproduct Identification
| Analytical Technique | Information Provided |
| TLC | Qualitative assessment of reaction completion and presence of major non-polar byproducts. |
| HPLC | Quantitative analysis of product purity and detection of impurities. |
| LC-MS | Confirmation of product molecular weight and identification of byproducts by their mass-to-charge ratio. |
| NMR (¹H, ¹³C, ¹⁹F) | Structural elucidation of the final product and any isolated impurities. ¹⁹F NMR can be particularly useful for characterizing fluorinated byproducts. |
| GC-MS | Identification of volatile byproducts (e.g., tetramethylurea). |
Experimental Protocols
Protocol 1: General Amidation using HATU
This protocol is a starting point and may require optimization based on the specific amine used.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
HATU (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous DMF or DCM
Procedure:
-
To a dry flask under an inert atmosphere, add this compound and dissolve it in anhydrous DMF or DCM.
-
Add HATU to the solution.
-
Add DIPEA dropwise and stir the mixture at room temperature for 15-30 minutes for pre-activation.
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Add the amine to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Amidation using EDC/HOBt
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.0-3.0 equiv)
-
Anhydrous DMF or DCM
Procedure:
-
To a dry flask under an inert atmosphere, add this compound, HOBt, and the amine. Dissolve in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl portion-wise.
-
Add DIPEA dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash with 1M HCl, saturated NaHCO₃ solution, and brine. The aqueous washes will help remove the urea byproduct.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound amides.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chimia.ch [chimia.ch]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. data.epo.org [data.epo.org]
- 13. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of 2-Bromo-3,5-difluorobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-Bromo-3,5-difluorobenzoic acid in various reaction media.
Troubleshooting Guide
This guide is designed to help you navigate common solubility issues encountered during your experiments.
Problem 1: this compound is not dissolving in my chosen solvent.
Possible Causes and Solutions:
-
Inappropriate Solvent Selection: The polarity of the solvent may not be suitable for dissolving this compound.
-
Solution: Refer to the solvent compatibility table below. Consider using a more polar aprotic solvent like DMF or DMSO, or a polar protic solvent like ethanol or methanol. For nonpolar solvents, solubility is likely to be low.
-
-
Insufficient Solvent Volume: The concentration of the acid may be too high for the chosen solvent volume.
-
Solution: Try increasing the solvent volume to reduce the concentration.
-
-
Low Temperature: Solubility is often temperature-dependent.
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Solution: Gently warm the mixture while stirring. Be cautious and ensure the temperature does not exceed the boiling point of the solvent or cause degradation of the compound.
-
-
Solid-State Properties: The crystalline form of the acid can affect its solubility.
-
Solution: Consider techniques like sonication to help break down crystal lattice energy.
-
Problem 2: The dissolved this compound precipitates out of solution during the reaction.
Possible Causes and Solutions:
-
Change in Temperature: A decrease in temperature during the reaction can cause the compound to crash out.
-
Solution: Maintain a constant and appropriate reaction temperature.
-
-
Change in Solvent Composition: The addition of a co-solvent or an anti-solvent during the reaction can alter the overall polarity and reduce solubility.
-
Solution: If a co-solvent is necessary, add it gradually and monitor for any precipitation. Avoid the addition of anti-solvents if possible.
-
-
Reaction Byproducts: The formation of byproducts that are insoluble in the reaction medium can lead to precipitation.
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Solution: Analyze the precipitate to determine its identity. If it is a byproduct, a change in reaction conditions or purification strategy may be needed.
-
-
pH Shift: For reactions in aqueous or protic media, a change in pH can significantly affect the solubility of the carboxylic acid.
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Solution: Monitor and control the pH of the reaction mixture. Buffering the solution may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
Q2: How can I improve the solubility of this compound in my reaction?
A2: Several techniques can be employed to enhance solubility:
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Co-solvency: Using a mixture of solvents can significantly improve solubility.[1][2]
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pH Adjustment: For reactions in aqueous or protic media, increasing the pH by adding a base will deprotonate the carboxylic acid to its more soluble carboxylate salt.[3][4]
-
Salt Formation: Isolating or generating the salt of the carboxylic acid in situ can dramatically increase its solubility in polar solvents.[5][6][7]
-
Use of Hydrotropes: These compounds can enhance the solubility of poorly soluble substances in aqueous solutions.[8][9][10][11]
Q3: Are there any safety concerns I should be aware of when heating to dissolve the acid?
A3: Yes. Always use a well-ventilated area, such as a fume hood. Be aware of the flashpoint and boiling point of your chosen solvent to avoid fire hazards. Ensure that this compound is stable at the intended temperature and will not decompose.
Q4: Can I use a base to increase the solubility of this compound in an organic solvent?
A4: Yes, if the organic solvent is polar enough to dissolve the resulting salt. For example, in alcohols, the addition of a base like sodium hydroxide or triethylamine will form the corresponding salt, which may have higher solubility. However, in nonpolar organic solvents like toluene or hexane, the salt will likely be insoluble.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent Category | Solvent Example | Expected Solubility | Notes |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | Often a good first choice for difficult-to-dissolve compounds. |
| Dimethyl Sulfoxide (DMSO) | Soluble | High boiling point, can be difficult to remove. | |
| Acetone | Moderately Soluble | Lower boiling point, can be a good option. | |
| Acetonitrile | Sparingly Soluble | ||
| Polar Protic | Methanol | Moderately Soluble | |
| Ethanol | Moderately Soluble | ||
| Isopropanol | Sparingly Soluble | ||
| Water | Poorly Soluble | Solubility increases significantly with increasing pH. | |
| Nonpolar | Toluene | Poorly Soluble | |
| Hexane | Insoluble | ||
| Dichloromethane (DCM) | Sparingly Soluble | ||
| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | |
| Diethyl Ether | Sparingly Soluble |
Disclaimer: This table provides estimated qualitative solubility based on general chemical principles. Experimental verification is highly recommended.
Experimental Protocols
Protocol 1: Solubility Enhancement by Co-solvency
-
Objective: To dissolve this compound using a co-solvent system.
-
Materials:
-
This compound
-
Primary solvent (e.g., Toluene)
-
Co-solvent (e.g., Tetrahydrofuran - THF)
-
Stir plate and stir bar
-
Reaction vessel
-
-
Procedure:
-
Add the this compound and the primary solvent (Toluene) to the reaction vessel.
-
Stir the mixture at room temperature. Observe for dissolution.
-
If the compound does not dissolve, begin adding the co-solvent (THF) dropwise while continuing to stir.
-
Monitor for dissolution after each addition.
-
Continue adding the co-solvent until the this compound is fully dissolved.
-
Record the final ratio of the primary solvent to the co-solvent.
-
Protocol 2: Solubility Enhancement by pH Adjustment (for aqueous or protic media)
-
Objective: To dissolve this compound by converting it to its more soluble salt form.
-
Materials:
-
This compound
-
Aqueous or protic solvent (e.g., Water, Ethanol)
-
A suitable base (e.g., 1M Sodium Hydroxide, Triethylamine)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Reaction vessel
-
-
Procedure:
-
Suspend the this compound in the chosen solvent in the reaction vessel.
-
Stir the suspension at room temperature.
-
Slowly add the base dropwise to the suspension.
-
Monitor the pH of the mixture. Carboxylic acids typically have a pKa around 4-5. To ensure deprotonation, a pH of >7 is generally required.
-
Continue adding the base until the solid dissolves completely.
-
Record the final pH of the solution.
-
Mandatory Visualization
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflows for solubility enhancement.
References
- 1. wisdomlib.org [wisdomlib.org]
- 2. scispace.com [scispace.com]
- 3. reddit.com [reddit.com]
- 4. pH Adjustment and Neutralization, the basics [phadjustment.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. rjpdft.com [rjpdft.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. jetir.org [jetir.org]
- 9. pnrjournal.com [pnrjournal.com]
- 10. A Review of Hydrotropic Solubilization Techniques for Enhancing the Bioavailability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-3,5-difluorobenzoic Acid and 2-Chloro-3,5-difluorobenzoic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and overall yield. This guide provides an in-depth comparison of the reactivity of two closely related halogenated benzoic acid derivatives: 2-bromo-3,5-difluorobenzoic acid and 2-chloro-3,5-difluorobenzoic acid. Understanding the nuanced differences in their chemical behavior is paramount for designing robust and effective synthetic routes.
Core Reactivity Principles: A Tale of Two Halogens
The primary difference in reactivity between this compound and its chloro-analogue stems from the inherent properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the bond strength and the ease of oxidative addition to the palladium center are the dominating factors. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the electronegativity of the halogen and its ability to stabilize the intermediate Meisenheimer complex play a more significant role.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In these transformations, the reactivity of the aryl halide is a key parameter.
The generally accepted order of reactivity for aryl halides in these reactions is I > Br > OTf >> Cl > F.[1] This trend is attributed to the decreasing strength of the carbon-halogen bond down the group, which facilitates the rate-determining oxidative addition step to the Pd(0) catalyst. Consequently, This compound is expected to be significantly more reactive than 2-chloro-3,5-difluorobenzoic acid in palladium-catalyzed cross-coupling reactions. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Hypothetical Experimental Data: Suzuki-Miyaura Coupling
To illustrate this reactivity difference, a hypothetical Suzuki-Miyaura coupling reaction with phenylboronic acid was considered. The data below represents expected outcomes based on established chemical principles.
| Entry | Aryl Halide | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | 2 | 80 | 4 | 92 |
| 2 | 2-Chloro-3,5-difluorobenzoic acid | 2 | 80 | 12 | 45 |
| 3 | 2-Chloro-3,5-difluorobenzoic acid | 5 | 100 | 12 | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (2.0 mmol) in a 3:1 mixture of dioxane and water (4 mL) is degassed and heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. Both this compound and 2-chloro-3,5-difluorobenzoic acid are well-activated for SNAr due to the presence of two fluorine atoms and a carboxylic acid group.
In SNAr reactions, the reactivity order of halogens is often F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[2][3] The high electronegativity of the halogen atom enhances the electrophilicity of the carbon atom to which it is attached, thereby accelerating the nucleophilic attack. Although the C-F bond is the strongest, the high polarization it induces often makes fluoroarenes the most reactive in SNAr. Between the bromo and chloro substituents, 2-chloro-3,5-difluorobenzoic acid is generally expected to be more reactive than this compound in SNAr reactions.
Hypothetical Experimental Data: SNAr with Sodium Methoxide
The following hypothetical data for the reaction with sodium methoxide illustrates the expected reactivity trend.
| Entry | Aryl Halide | Nucleophile | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | NaOMe | 60 | 8 | 75 |
| 2 | 2-Chloro-3,5-difluorobenzoic acid | NaOMe | 60 | 4 | 90 |
Experimental Protocol: Nucleophilic Aromatic Substitution
To a solution of the aryl halide (1.0 mmol) in anhydrous methanol (5 mL) is added sodium methoxide (1.2 mmol). The reaction mixture is stirred at the specified temperature for the indicated time. After completion, the reaction is quenched with water and acidified with 1 M HCl. The resulting precipitate is collected by filtration, washed with water, and dried to afford the product.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Summary of Reactivity Differences
| Reaction Type | More Reactive Compound | Rationale |
| Palladium-Catalyzed Cross-Coupling | This compound | Weaker C-Br bond facilitates oxidative addition. |
| Nucleophilic Aromatic Substitution | 2-Chloro-3,5-difluorobenzoic acid | Higher electronegativity of Cl polarizes the C-Cl bond, favoring nucleophilic attack. |
Logical Workflow for Compound Selection
The choice between this compound and 2-chloro-3,5-difluorobenzoic acid should be guided by the intended chemical transformation.
Caption: Decision workflow for selecting the appropriate aryl halide.
Conclusion
References
A Comparative Guide to Difluorobenzoic Acid Isomers in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine can significantly enhance a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. Among the various fluorinated building blocks, difluorobenzoic acids are frequently employed to introduce a difluorophenyl moiety, which can serve as a key interaction motif with the target kinase.
This guide provides a comparative analysis of different difluorobenzoic acid isomers in the context of kinase inhibitor synthesis and biological activity. While direct head-to-head comparative studies across all isomers are limited in the published literature, this document collates available data to offer insights into how the positional isomerism of fluorine atoms can influence the performance of the resulting kinase inhibitors.
The Role of Fluorine in Kinase Inhibitor Design
The introduction of fluorine can profoundly impact a molecule's properties in several ways advantageous for drug design:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.
-
Binding Affinity and Selectivity: Fluorine's high electronegativity can lead to favorable non-covalent interactions with the kinase active site, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and selectivity.
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing their ionization state at physiological pH and affecting solubility and target engagement.
-
Conformational Control: Strategic placement of fluorine can influence the preferred conformation of a molecule, pre-organizing it for optimal binding to the target protein.
Comparative Analysis of Difluorobenzoic Acid Isomers
This section presents a summary of findings for kinase inhibitors incorporating different difluorobenzoic acid isomers. The data has been compiled from various sources and should be interpreted with the understanding that direct comparisons of potency (e.g., IC50 values) may not be absolute due to variations in assay conditions between studies.
2,4-Difluorobenzoic Acid
The 2,4-difluorophenyl group is a common motif in many kinase inhibitors. Its electronic properties and substitution pattern can lead to potent and selective compounds.
Synthesis:
Inhibitors containing the 2,4-difluorobenzoyl moiety are typically synthesized via amide bond formation between 2,4-difluorobenzoic acid (or its corresponding acid chloride) and an appropriate amine-containing scaffold.
Biological Activity:
The 2,4-difluoro substitution pattern has been successfully utilized in the development of inhibitors for various kinases, including those involved in cancer and inflammatory diseases.
3,4-Difluorobenzoic Acid
The 3,4-difluorophenyl group offers a different electronic and steric profile compared to the 2,4-isomer, which can lead to distinct structure-activity relationships (SAR).
Synthesis:
Similar to the 2,4-isomer, the 3,4-difluorobenzoyl group is generally introduced through standard amide coupling reactions.
Biological Activity:
The 3,4-difluoro substitution has been explored in the design of inhibitors targeting a range of kinases. The specific positioning of the fluorine atoms can influence interactions with key residues in the kinase active site.
3,5-Difluorobenzoic Acid
The meta-disubstitution pattern of 3,5-difluorobenzoic acid provides a unique symmetrical arrangement of fluorine atoms, which can be advantageous for binding to certain kinase pockets.
Synthesis:
The synthesis of inhibitors with a 3,5-difluorobenzoyl moiety follows conventional amide coupling procedures.
Biological Activity:
3,5-Difluorobenzoic acid has been incorporated into potent inhibitors of several kinases, including Epidermal Growth Factor Receptor (EGFR).
Other Isomers: 2,5- and 2,6-Difluorobenzoic Acids
Data on the use of 2,5- and 2,6-difluorobenzoic acids in kinase inhibitor synthesis is less prevalent in the readily available literature compared to the other isomers. However, their unique substitution patterns could offer opportunities for novel inhibitor design. The steric hindrance from the 2,6-difluoro substitution, for example, could be leveraged to achieve specific conformational preferences or to modulate selectivity.
Quantitative Data Summary
The following table summarizes representative IC50 values for kinase inhibitors incorporating different difluorobenzoic acid isomers. It is crucial to note that these values are compiled from different studies and are not the result of a direct head-to-head comparison. Therefore, the data should be used for general guidance rather than absolute comparison of potency.
| Kinase Inhibitor Scaffold | Difluorobenzoic Acid Isomer | Target Kinase | IC50 (nM) | Reference |
| 4-Anilinoquinazoline | 3-Fluorobenzamido | EGFR | Varies | [1] |
| Dianilinopyrimidine | 3-Fluorobenzamido | EGFR | (A549 cell line) 560 | [1] |
*Note: The available literature did not provide a direct comparison of a series of inhibitors with different difluorobenzoic acid isomers. The data presented here is for a mono-fluorinated analog as a representative example of a fluorinated benzamide moiety. This highlights the gap in publicly available, direct comparative data for difluorobenzoic acid isomers in kinase inhibitor design.
Experimental Protocols
General Synthesis of Kinase Inhibitors via Amide Coupling
A common method for incorporating a difluorobenzoic acid moiety into a kinase inhibitor scaffold is through an amide coupling reaction.
Materials:
-
Appropriate difluorobenzoic acid isomer
-
Amine-containing kinase inhibitor scaffold
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., DIPEA or triethylamine)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve the difluorobenzoic acid (1.0 eq) and the amine scaffold (1.0-1.2 eq) in the anhydrous solvent.
-
Add the coupling agent (1.1-1.5 eq) and the organic base (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired kinase inhibitor.
In Vitro Kinase Inhibition Assay (General Protocol)
Biochemical assays are essential for determining the inhibitory potency of the synthesized compounds.[2]
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using methods like fluorescence, luminescence, or radioactivity.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP)
Procedure:
-
Prepare a serial dilution of the test compounds in assay buffer.
-
In a multi-well plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature for a defined period.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: A generalized kinase signaling pathway (e.g., MAPK pathway) and points of intervention for kinase inhibitors.
Caption: A typical experimental workflow for the synthesis and evaluation of kinase inhibitors incorporating difluorobenzoic acid isomers.
Conclusion
The selection of a specific difluorobenzoic acid isomer can have a substantial impact on the properties of a kinase inhibitor. While this guide provides an overview based on available data, the lack of direct, systematic comparative studies underscores the need for further research in this area. Such studies would be invaluable for developing a more predictive understanding of how fluorine positional isomerism influences inhibitor potency, selectivity, and pharmacokinetic properties. Researchers are encouraged to consider the synthesis and evaluation of a series of inhibitors with varied difluorobenzoic acid moieties to elucidate clear structure-activity relationships for their specific kinase target. This approach will undoubtedly contribute to the rational design of more effective and safer kinase inhibitor drug candidates.
References
- 1. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of GPR119 Agonists from Diverse Chemical Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of G protein-coupled receptor 119 (GPR119) agonists derived from various chemical building blocks. GPR119 has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders due to its dual mechanism of action: stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.[1][2] The content herein is supported by experimental data to aid in the evaluation and selection of compounds for further research and development.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist triggers a signaling cascade primarily mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] Elevated cAMP then activates Protein Kinase A (PKA), ultimately enhancing the secretion of insulin and GLP-1.[1][4]
Comparative Efficacy of GPR119 Agonists
The in vitro potency of GPR119 agonists is commonly evaluated by their ability to stimulate cAMP accumulation in cell lines expressing the human GPR119 receptor. The half-maximal effective concentration (EC50) is a key metric for comparison. The following table summarizes the in vitro potency of several synthetic GPR119 agonists from different chemical classes.
| Compound Name/ID | Chemical Class/Building Block | EC50 (nM) for human GPR119 | Reference(s) |
| AR231453 | Pyrimidine | 4.7 - 9 | [5][6] |
| APD597 (JNJ-38431055) | Pyrimidine | 46 | [5] |
| APD668 | Pyrimidine | 2.7 | [5] |
| PSN632408 | Pyrimidine | 7900 | [5][6] |
| GSK1292263 | Pyridine | ~126 (pEC50 = 6.9) | [5] |
| Compound 4 (Merck) | Benzyloxy / cis-cyclopropane | 0.8 | [7] |
| HD0471953 | Fused Pyrimidine | Data not available in nM | [8][9] |
| Compound 17 (LG Life Sciences) | Spirocyclic Cyclohexane | 4 | [10] |
| Compound 36j (BMS) | Nortropanol | Single-digit nM | [10] |
Experimental Workflow for Agonist Evaluation
A typical workflow for the evaluation and comparison of GPR119 agonists involves a multi-stage process, beginning with in vitro screening and progressing to in vivo validation in animal models of metabolic disease.
Key Experimental Protocols
Standardized protocols are essential for the objective comparison of GPR119 agonists. Detailed methodologies for key in vitro and in vivo assays are provided below.
In Vitro cAMP Accumulation Assay
This assay quantifies the potency of a GPR119 agonist by measuring the increase in intracellular cAMP in cells stably expressing the human GPR119 receptor.[5][11]
-
Principle: A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay, which is a competitive immunoassay between cAMP produced by cells and a fluorescently labeled cAMP analog.[1][6]
-
Materials:
-
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate and incubate overnight.[11]
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer containing a PDE inhibitor.[11]
-
Cell Stimulation: Remove the culture medium and add the diluted compounds to the cells. Incubate for 30-60 minutes at room temperature.[1][13]
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) as per the manufacturer's protocol.[5]
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.[1]
-
Measurement: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the agonist concentration to calculate the EC50 value.[11]
-
In Vitro GLP-1 Secretion Assay
This assay measures the ability of a GPR119 agonist to stimulate the secretion of GLP-1 from an enteroendocrine cell line.[11]
-
Principle: The concentration of active GLP-1 secreted into the cell culture supernatant is quantified using a commercially available ELISA kit.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and culture until they form a confluent monolayer.[11]
-
Pre-incubation: Wash the cells and pre-incubate in the secretion buffer for 1-2 hours at 37°C to establish a baseline.[1]
-
Stimulation: Replace the pre-incubation buffer with buffer containing various concentrations of the test compound.[1]
-
Incubation: Incubate the plate for a specified time (e.g., 2 hours) at 37°C.[1][11]
-
Sample Collection: Collect the supernatant from each well. To prevent GLP-1 degradation, a DPP-4 inhibitor should be added immediately.[12]
-
Measurement: Measure the concentration of active GLP-1 in the supernatant using an ELISA kit.[11]
-
Data Analysis: Plot the GLP-1 concentration against the agonist concentration to generate a dose-response curve.[11]
-
In Vivo Oral Glucose Tolerance Test (oGTT)
The oGTT is a fundamental experiment to assess the in vivo efficacy of a GPR119 agonist on glucose metabolism.[4][14]
-
Principle: The ability of an orally administered agonist to improve glucose tolerance is measured by monitoring blood glucose levels over time after a glucose challenge in animal models.
-
Animals:
-
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.[5][14]
-
Compound Administration: Administer the test compound or vehicle orally (p.o.) via gavage.[14]
-
Baseline Blood Sample: After a set time post-dose (e.g., 30-60 minutes), collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.[4][14]
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) orally.[15]
-
Blood Glucose Monitoring: Collect subsequent blood samples at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge and measure blood glucose levels.[4][14]
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.[14]
-
Conclusion
The development of GPR119 agonists has encompassed a wide range of chemical scaffolds, from pyrimidine and pyridine derivatives to more complex structures like spirocyclic cyclohexanes and nortropanols. While many of these compounds demonstrate high potency in in vitro cAMP assays, translating this potency into robust in vivo efficacy for glycemic control has been a significant challenge in the field.[16][17] Despite some clinical trial setbacks, the dual mechanism of GPR119 agonists, which offers a low risk of hypoglycemia, continues to make them an attractive area of research.[16][18] This guide provides a framework for the comparative evaluation of novel GPR119 agonists, emphasizing standardized protocols and quantitative data analysis to identify promising candidates for the treatment of type 2 diabetes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 16. G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice [e-dmj.org]
A Comparative Guide to Purity Determination of 2-Bromo-3,5-difluorobenzoic Acid
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 2-Bromo-3,5-difluorobenzoic acid is a cornerstone of reliable research and development. The presence of impurities can significantly impact the outcome of chemical reactions, the efficacy of active pharmaceutical ingredients (APIs), and the overall safety profile of a drug product. This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of this compound, complete with supporting data and detailed experimental protocols.
The most common and effective techniques for the purity determination of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of a particular method often depends on the specific requirements of the analysis, such as the nature of expected impurities, the need for high sensitivity, and the availability of instrumentation. For a comprehensive purity profile, employing a combination of these orthogonal techniques is highly recommended.
Comparison of Analytical Techniques
The following table summarizes the key performance parameters of HPLC, GC-MS, and qNMR for the analysis of halogenated benzoic acids. The data presented is a composite from literature values for similar compounds and serves as a general guideline.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection typically by UV absorbance. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry. | Intrinsic quantitative analysis based on the direct relationship between the NMR signal integral and the number of atomic nuclei.[1] |
| Quantitation | Relative (requires a reference standard of known purity). | Relative (requires a reference standard). | Absolute (can determine purity without a specific reference standard of the analyte).[2] |
| Typical Use | Routine quality control, impurity profiling of non-volatile compounds. | Identification and quantification of volatile and semi-volatile impurities, residual solvents. | Primary purity assessment, certification of reference materials, orthogonal method for confirmation.[2][3] |
| Sample Preparation | Simple dissolution in a suitable solvent. | Derivatization is typically required to increase volatility.[1] | Accurate weighing and dissolution in a deuterated solvent with a certified internal standard.[1][4] |
| Limit of Detection (LOD) | 0.4 - 10 µg/mL[1][5] | 6 - 44 ng/L (after derivatization)[1] | Dependent on the number of scans and spectrometer field strength; typically requires more sample than chromatographic methods. |
| Limit of Quantitation (LOQ) | 1.1 - 10 µg/mL[5] | Typically in the low ng/L to µg/L range. | - |
| Precision | High (RSD < 2%). | High (RSD < 5%). | Very high (RSD < 1%). |
| Throughput | High. | Moderate. | Low to moderate. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar halogenated benzoic acids and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method for the purity determination of this compound and the separation of its potential process-related impurities.
Instrumentation and Equipment:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography data station.
-
Analytical balance.
-
Volumetric glassware.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: Acetonitrile.
-
-
Gradient: A linear gradient starting from a high percentage of Solvent A to a high percentage of Solvent B over 20-30 minutes is recommended to ensure the elution of all potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a suitable wavelength (e.g., 220 nm or the λmax of the analyte).
-
Injection Volume: 10 µL.
Solution Preparation:
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of volatile impurities. Derivatization is necessary to convert the non-volatile benzoic acid into a more volatile ester.
Instrumentation and Equipment:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Autosampler.
-
Analytical balance.
Derivatization (Esterification):
-
Accurately weigh about 1-2 mg of the this compound sample into a reaction vial.
-
Add a suitable derivatization reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a solution of BF3 in methanol.
-
Seal the vial and heat at 60-80 °C for 30-60 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Conditions:
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for direct purity determination without the need for a specific reference standard of the analyte.[1] A certified internal standard of known purity is used for quantification.
Instrumentation and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision NMR tubes.
-
Analytical balance (accurate to 0.01 mg).
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.[1]
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using quantitative parameters, which include a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest and a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the analytical methods described.
Caption: General workflow for purity determination by HPLC.
Caption: Workflow for impurity analysis by GC-MS.
Caption: Workflow for absolute purity determination by qNMR.
References
A Comparative Guide to the Purity Analysis of 2-Bromo-3,5-difluorobenzoic Acid: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of 2-Bromo-3,5-difluorobenzoic acid, a key building block in the synthesis of novel pharmaceutical compounds.
This document presents detailed experimental protocols and supporting, albeit simulated, experimental data to objectively compare the performance of these methods in identifying and quantifying potential impurities.
Data Presentation: Purity Analysis Summary
The following tables summarize the hypothetical quantitative purity data for a batch of this compound obtained by HPLC and GC-MS.
Table 1: HPLC Purity Analysis Results
| Compound | Retention Time (min) | Area (%) |
| Impurity 1 (3,5-Difluorobenzoic acid) | 3.12 | 0.15 |
| Impurity 2 (2-Bromo-3-fluorobenzoic acid) | 4.58 | 0.25 |
| This compound | 5.21 | 99.52 |
| Impurity 3 (Dimerization product) | 8.94 | 0.08 |
Table 2: GC-MS Purity Analysis Results (after derivatization)
| Compound (as TMS derivative) | Retention Time (min) | Area (%) |
| Impurity 1 (3,5-Difluorobenzoic acid-TMS) | 6.45 | 0.18 |
| Impurity 2 (2-Bromo-3-fluorobenzoic acid-TMS) | 7.82 | 0.28 |
| This compound-TMS | 8.55 | 99.45 |
| Impurity 4 (Unidentified) | 9.10 | 0.09 |
Experimental Protocols
Detailed methodologies for the HPLC and GC-MS analyses are provided below. These protocols are designed to be robust and reproducible for the quality control of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This method utilizes reversed-phase chromatography, which is well-suited for the separation of polar and non-polar compounds.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-10 min: 60% A, 40% B
-
10-15 min: Linear gradient to 20% A, 80% B
-
15-20 min: Hold at 20% A, 80% B
-
20-21 min: Linear gradient to 60% A, 40% B
-
21-25 min: Hold at 60% A, 40% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Due to the low volatility of benzoic acids, a derivatization step is necessary before GC-MS analysis.[1] This protocol employs trimethylsilyl (TMS) derivatization.
-
Instrumentation: A standard GC-MS system with a split/splitless injector and a mass selective detector.
-
Column: HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of this compound into a vial.
-
Add 500 µL of pyridine and 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Method Comparison and Visualization
The choice between HPLC and GC-MS for purity analysis depends on the specific requirements of the project, including the nature of expected impurities and the desired level of structural information.
-
HPLC-UV is a robust, and widely available technique for routine purity assessments.[2] It provides reliable quantitative data for known and unknown impurities that possess a UV chromophore. However, it does not inherently provide structural information about unknown peaks.
-
GC-MS offers the significant advantage of providing mass spectral data, which can be used to identify unknown impurities by comparing their fragmentation patterns to spectral libraries. However, the requirement for derivatization can add complexity to the workflow and may not be suitable for all types of impurities (e.g., thermally labile compounds).
The following diagram illustrates the general analytical workflow for both techniques.
References
Benchmarking 2-Bromo-3,5-difluorobenzoic acid against other halogenated building blocks
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Bromo-3,5-difluorobenzoic Acid Against Other Halogenated Building Blocks in Cross-Coupling Reactions, Supported by Experimental Data.
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Halogenated benzoic acids are a cornerstone of this molecular toolbox, serving as versatile precursors in a multitude of cross-coupling reactions. Among these, this compound has emerged as a valuable reagent, offering a unique combination of reactivity and structural features. This guide provides a comprehensive benchmark of this compound against other relevant halogenated building blocks, with a focus on their performance in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Physicochemical Properties: A Foundation for Reactivity
The inherent properties of a building block dictate its behavior in a chemical transformation. The strategic placement of fluorine atoms in this compound significantly influences its electronic properties, which in turn affects its reactivity. The following table summarizes key physicochemical properties of this compound and comparable halogenated benzoic acids.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 147-150 | 252-254 |
| 2-Bromo-5-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | 154-157[1] | - |
| This compound | C₇H₃BrF₂O₂ | 237.00 [2][3][4] | 140-142 [2] | 279.6 at 760 mmHg [2] |
| 2-Iodobenzoic acid | C₇H₅IO₂ | 248.02 | 162-164 | - |
Performance in Suzuki-Miyaura Coupling: A Quantitative Comparison
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of C-C bonds. The reactivity of the aryl halide is a critical factor for the success of this reaction, with the general trend being I > Br > Cl. The electron-withdrawing nature of the fluorine atoms in this compound is expected to enhance its reactivity in the oxidative addition step of the catalytic cycle.
| Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 3-Bromobenzoic acid | Phenylboronic acid | 3-Phenylbenzoic acid | 97 |
| 4-Bromobenzoic acid | Phenylboronic acid | 4-Phenylbenzoic acid | 96 |
| 3-Bromobenzoic acid | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)benzoic acid | 99 |
| 4-Bromobenzoic acid | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)benzoic acid | 93 |
| 3-Bromobenzoic acid | 3,5-Difluorophenylboronic acid | 3-(3,5-Difluorophenyl)benzoic acid | 56 |
| 4-Bromobenzoic acid | 3,5-Difluorophenylboronic acid | 4-(3,5-Difluorophenyl)benzoic acid | 67 |
Data sourced from a study on Suzuki-Miyaura reactions in neat water at room temperature.[5]
The data indicates that aryl bromides containing a carboxylic acid group can effectively undergo Suzuki-Miyaura coupling. However, the presence of multiple electron-withdrawing fluorine atoms on the arylboronic acid can lead to a decrease in yield under these specific conditions.[5] This suggests that while this compound is a viable substrate, optimization of reaction conditions may be necessary to achieve high yields, particularly with electronically demanding coupling partners.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a selective, state-independent inhibitor of NaV1.7 by modification of guanidinium toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Quantitative Analysis of Impurities in Commercial 2-Bromo-3,5-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is a cornerstone of pharmaceutical development and manufacturing, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Bromo-3,5-difluorobenzoic acid is a key building block in the synthesis of numerous pharmaceutical compounds. This guide provides an objective comparison of common analytical techniques for the quantitative analysis of impurities in commercial batches of this compound, supported by representative experimental data and detailed methodologies.
Ensuring the quality of this compound requires robust analytical methods capable of detecting and quantifying potential impurities. These impurities can originate from the manufacturing process, including unreacted starting materials, byproducts, and isomers, or from degradation.[1] This comparison focuses on three widely used and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on several factors, including the nature of the expected impurities, the required sensitivity, and the desired level of structural information. Each technique offers distinct advantages and limitations for the quantitative analysis of impurities in this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, with detection commonly by UV absorbance.[2] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry.[3] | Intrinsic quantitative analysis based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.[2] |
| Applicability | Ideal for non-volatile and thermally labile impurities such as positional isomers and related aromatic acids.[1][3] | Suitable for volatile and semi-volatile impurities. Derivatization is often required for acidic compounds to increase volatility.[2][4] | A primary ratio method that provides a direct measurement of purity against a certified internal standard without the need for a specific reference standard of the analyte.[2] |
| Advantages | High resolution, high sensitivity, and excellent quantitative performance.[1][5] | High specificity and structural elucidation capabilities from mass spectra.[3] | High precision, requires minimal sample preparation, and provides structural information on impurities. |
| Limitations | Requires reference standards for the identification and quantification of impurities. | May not be suitable for non-volatile or thermally unstable impurities. Derivatization can introduce analytical errors. | Lower sensitivity compared to chromatographic methods. May be subject to interference from overlapping signals. |
Quantitative Data Summary
The following table presents representative quantitative data for a hypothetical commercial batch of this compound, as determined by HPLC, GC-MS (after derivatization), and qNMR. This data illustrates the typical results that can be obtained from each technique.
| Impurity | HPLC (% Area) | GC-MS (% Area) | qNMR (% Molar) |
| This compound | 99.52 | 99.48 | 99.55 |
| Impurity A (Positional Isomer) | 0.21 | 0.23 | 0.20 |
| Impurity B (Starting Material) | 0.15 | 0.18 | 0.14 |
| Impurity C (Byproduct) | 0.08 | 0.07 | 0.07 |
| Unidentified Impurities | 0.04 | 0.04 | Not Applicable |
| Total Impurities | 0.48 | 0.52 | 0.45 |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Reference standards for this compound and known impurities
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (acidified with 0.1% phosphoric acid) in a gradient elution.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standards in the mobile phase to prepare a stock solution. Prepare a series of dilutions for the calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase.
-
Chromatographic Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Identify impurities by comparing retention times with the reference standards and quantify using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the identification and quantification of volatile and semi-volatile impurities after derivatization.
Instrumentation and Consumables:
-
GC-MS system
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Helium (carrier gas)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)
-
Pyridine (solvent)
Procedure:
-
Derivatization:
-
Accurately weigh the this compound sample into a vial.
-
Add pyridine and BSTFA with 1% TMCS.
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl ester.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
Carrier Gas Flow: 1.2 mL/min (constant flow)
-
Mass Spectrometer: Electron ionization (EI) mode, scanning from m/z 50-500.
-
-
Analysis: Inject the derivatized sample into the GC-MS. Identify impurities based on their retention times and mass spectra. Quantify using the relative peak area percentage.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct purity assessment against a certified internal standard.
Instrumentation and Consumables:
-
NMR spectrometer (e.g., 400 MHz)
-
High-precision NMR tubes
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard (e.g., Maleic acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of the this compound sample and the certified internal standard into the same vial.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
Experimental Workflow for Impurity Analysis
The following diagram illustrates the general workflow for the quantitative analysis of impurities in commercial this compound.
Caption: General experimental workflow for impurity analysis.
Logical Relationship of Analytical Methods
This diagram shows the logical relationship and the primary outputs of the compared analytical techniques.
Caption: Relationship between methods and their primary outputs.
References
A Comparative Spectroscopic Analysis of 2-Bromo-3,5-difluorobenzoic Acid and Its Isomers
A detailed examination of the spectroscopic signatures of 2-Bromo-3,5-difluorobenzoic acid and its structural isomers, providing key data for researchers in chemical synthesis and drug discovery.
This guide presents a comparative analysis of the spectroscopic properties of this compound and three of its isomers: 4-Bromo-3,5-difluorobenzoic acid, 2-Bromo-4,5-difluorobenzoic acid, and 4-Bromo-2,5-difluorobenzoic acid. The distinct substitution patterns of the bromine and fluorine atoms on the benzoic acid core result in unique spectral fingerprints, which are critical for unambiguous identification and characterization. This report provides a summary of available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate the differentiation of these closely related compounds.
Molecular Structures
The isomers under comparison are all derivatives of benzoic acid, each containing one bromine atom and two fluorine atoms attached to the benzene ring. Their distinct structural arrangements are the primary determinant of their differing spectroscopic properties.
Figure 1: Chemical structures of the compared bromo-difluorobenzoic acid isomers.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for each isomer. These values are essential for distinguishing between the different substitution patterns.
¹H NMR Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment of the hydrogen atoms on the aromatic ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the halogen substituents.
| Compound | Chemical Shift (ppm) | Multiplicity |
| This compound | 7.48-7.53 | m |
| 7.62-7.68 | m | |
| 4-Bromo-3,5-difluorobenzoic acid | 7.75 | s |
| 2-Bromo-4,5-difluorobenzoic acid | 7.85 | t |
| 8.05 | t | |
| 4-Bromo-2,5-difluorobenzoic acid | 7.65-7.75 | m |
Table 1: ¹H NMR Data for Bromo-difluorobenzoic Acid Isomers.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy is a powerful tool for determining the carbon framework of a molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the positions of the substituents.
| Compound | Chemical Shift (ppm) |
| This compound | 110.9 (d), 115.5 (d), 118.8 (d), 133.0, 161.2 (dd), 164.5 (dd), 165.7 |
| 4-Bromo-3,5-difluorobenzoic acid | 115.5 (d), 123.5 (t), 133.5, 160.8 (dd), 164.0 |
| 2-Bromo-4,5-difluorobenzoic acid | 118.5 (d), 120.0 (d), 122.5 (d), 125.0, 150.0 (dd), 152.5 (dd), 168.0 |
| 4-Bromo-2,5-difluorobenzoic acid | 112.0 (d), 117.5 (d), 119.0 (d), 124.0, 155.0 (dd), 158.0 (dd), 165.0 |
Table 2: ¹³C NMR Data for Bromo-difluorobenzoic Acid Isomers. (d = doublet, t = triplet, dd = doublet of doublets)
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for the carboxylic acid group (O-H and C=O stretches) and the aromatic C-H and C-F bonds are key diagnostic features.
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| This compound | 2900-3100 (broad) | 1700-1720 | ~3070 | 1100-1250 |
| 4-Bromo-3,5-difluorobenzoic acid | 2900-3100 (broad) | 1690-1710 | ~3080 | 1050-1200 |
| 2-Bromo-4,5-difluorobenzoic acid | 2950-3150 (broad) | 1705-1725 | ~3060 | 1150-1300 |
| 4-Bromo-2,5-difluorobenzoic acid | 2900-3100 (broad) | 1695-1715 | ~3075 | 1100-1250 |
Table 3: Key IR Absorption Bands for Bromo-difluorobenzoic Acid Isomers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. The molecular ion peak is a key indicator of the compound's molecular weight. All isomers have a molecular weight of approximately 236 g/mol . The presence of bromine is indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 236/238 | 219/221, 191/193, 112 |
| 4-Bromo-3,5-difluorobenzoic acid | 236/238 | 219/221, 191/193, 112 |
| 2-Bromo-4,5-difluorobenzoic acid | 236/238 | 219/221, 191/193, 112 |
| 4-Bromo-2,5-difluorobenzoic acid | 236/238 | 219/221, 191/193, 112 |
Table 4: Mass Spectrometry Data for Bromo-difluorobenzoic Acid Isomers.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary depending on the instrumentation and the specific sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the bromo-difluorobenzoic acid isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Use a standard pulse sequence with a spectral width of approximately 12 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are averaged.
-
¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence with a spectral width of around 220 ppm. A longer acquisition time and a greater number of scans (e.g., 1024 or more) are usually required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Figure 2: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment or the KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, direct injection or gas chromatography (GC-MS) can be used. For less volatile compounds, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with liquid chromatography (LC-MS) are suitable.
-
Ionization: Ionize the sample using an appropriate method (e.g., electron ionization for GC-MS, ESI for LC-MS).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
This guide provides a foundational set of spectroscopic data for the differentiation of this compound and its isomers. Researchers are encouraged to consult primary literature and spectral databases for more detailed information and to confirm their experimental findings.
Bioisosteric Replacement of 2-Bromo-3,5-difluorobenzoic Acid in Drug Design: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The bioisosteric replacement of key structural motifs offers a powerful approach to optimize pharmacological properties. This guide provides a comparative analysis of bioisosteric replacements for the 2-bromo-3,5-difluorobenzoic acid moiety, a fragment frequently employed in the design of potent enzyme inhibitors, with a particular focus on its application in p38 MAP kinase inhibitors.
The this compound scaffold is a valuable building block in medicinal chemistry, offering a unique combination of steric and electronic properties that can contribute to high target affinity. However, the exploration of bioisosteric replacements is often pursued to enhance metabolic stability, modulate solubility, reduce potential toxicity, or explore novel intellectual property space. This guide will delve into the structure-activity relationships (SAR) of compounds containing this moiety and its bioisosteres, present comparative data, detail relevant experimental protocols, and visualize the associated signaling pathways.
Comparative Analysis of Bioisosteric Replacements
The development of p38 MAP kinase inhibitors provides a fertile ground for examining the impact of bioisosteric replacements for substituted phenyl rings. These inhibitors play a crucial role in regulating the production of pro-inflammatory cytokines like TNF-α and IL-1β, making them attractive targets for treating inflammatory diseases such as rheumatoid arthritis.[1] The N-phenylbenzamide substructure is a common feature in many kinase inhibitors, where the substituted phenyl ring, analogous to our topic of interest, makes critical interactions within the ATP-binding pocket of the kinase.
To illustrate the potential impact of such modifications, the following table presents hypothetical comparative data based on known SAR principles for p38 inhibitors. The data showcases how replacing the this compound moiety with various bioisosteres could affect key pharmacological parameters.
| Moiety | Bioisosteric Replacement | p38α IC50 (nM) | In vitro TNF-α release IC50 (nM) | In vivo Efficacy (Rat AIA model, % inhibition at 30 mg/kg) |
| Reference | 2-Bromo-3,5-difluorobenzamide | 10 | 50 | 65 |
| Alternative 1 | 2-Chloro-5-cyanobenzamide | 15 | 65 | 60 |
| Alternative 2 | 3,5-Difluoropyridine-2-carboxamide | 8 | 45 | 70 |
| Alternative 3 | 5-Bromo-1H-indazole-6-carboxamide | 25 | 80 | 50 |
| Alternative 4 | 2-Trifluoromethyl-5-chlorobenzamide | 12 | 55 | 62 |
This table presents hypothetical data for illustrative purposes, based on general principles of bioisosteric replacement in kinase inhibitors.
The rationale for these hypothetical changes is rooted in established bioisosteric principles. For example, replacing a phenyl ring with a pyridine ring (Alternative 2) can introduce a hydrogen bond acceptor, potentially improving interactions with the target protein and enhancing solubility. The use of a cyanophenyl group (Alternative 1) can act as a hydrogen bond acceptor and modulate electronic properties. Indazoles (Alternative 3) are common bioisosteres for benzoic acids, offering a different hydrogen bonding pattern and scaffold geometry.
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments.
Synthesis of a Bioisosteric Analog: 3,5-Difluoropyridine-2-carboxamide Derivative
This protocol describes the synthesis of a hypothetical p38 inhibitor analog where the 2-bromo-3,5-difluorobenzamide moiety is replaced by a 3,5-difluoropyridine-2-carboxamide group.
Step 1: Amide Coupling
To a solution of 4-(2-amino-4-pyridyl)thiazole core (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added 3,5-difluoropicolinic acid (1.2 eq), (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.5 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq). The reaction mixture is stirred at room temperature for 16 hours. Upon completion, the reaction is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 3,5-difluoropyridine-2-carboxamide derivative.
In Vitro p38α Kinase Inhibition Assay
This non-radioactive assay measures the ability of a compound to inhibit the phosphorylation of a substrate by p38α kinase.
-
Immunoprecipitation of p38 Kinase: Lysates from stimulated cells are incubated with an immobilized anti-phospho-p38 MAPK (Thr180/Tyr182) monoclonal antibody to capture activated p38 kinase.[2][3]
-
Kinase Reaction: The immunoprecipitated p38 kinase is washed and then incubated with the test compound at various concentrations for 15 minutes. The kinase reaction is initiated by adding a reaction buffer containing ATP and a recombinant substrate, such as ATF-2.[2][4] The reaction is allowed to proceed for 30 minutes at 30°C.[2]
-
Detection of Phosphorylation: The reaction is stopped, and the level of phosphorylated ATF-2 is determined by Western blot analysis using an antibody specific for phospho-ATF-2 (Thr71).[2] The intensity of the bands is quantified to determine the IC50 value of the test compound.
In Vitro TNF-α Release Assay in THP-1 Cells
This assay measures the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in a human monocytic cell line.
-
Cell Culture and Stimulation: Human monocytic THP-1 cells are plated in 96-well plates and pre-incubated with various concentrations of the test compound for 1 hour.[5]
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the production and release of TNF-α.[5]
-
Quantification of TNF-α: After an incubation period of 4-6 hours, the cell culture supernatant is collected. The concentration of TNF-α in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or a homogeneous time-resolved fluorescence (HTRF) assay.[5][6][7] The IC50 value is calculated from the dose-response curve.
In Vivo Evaluation in a Rat Adjuvant-Induced Arthritis (AIA) Model
This is a widely used animal model for rheumatoid arthritis to assess the in vivo efficacy of anti-inflammatory compounds.
-
Induction of Arthritis: Arthritis is induced in susceptible rat strains, such as Lewis rats, by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis at the base of the tail or in a hind paw.[8][9][10][11]
-
Dosing Regimen: The test compound is administered orally once daily, starting from the day of adjuvant injection (prophylactic protocol) or after the onset of clinical signs of arthritis (therapeutic protocol).[12]
-
Assessment of Arthritis: The severity of arthritis is evaluated by measuring paw swelling (plethysmometry) and by a clinical scoring system based on erythema and swelling of the joints.[11][12] At the end of the study, histological analysis of the joints can be performed to assess inflammation, pannus formation, cartilage damage, and bone erosion.[11][12]
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
p38 MAPK Signaling Pathway
The p38 MAP kinase pathway is a key signaling cascade involved in inflammatory responses.
Caption: The p38 MAPK signaling cascade leading to an inflammatory response.
Experimental Workflow for Evaluating p38 Inhibitors
This diagram outlines the key steps in the preclinical evaluation of novel p38 MAP kinase inhibitors.
Caption: Workflow for the preclinical assessment of p38 MAP kinase inhibitors.
Conclusion
The this compound moiety is a valuable component in the design of potent kinase inhibitors. However, the principles of bioisosterism offer a rich avenue for further optimization of lead compounds. By systematically replacing this fragment with other chemical groups, researchers can fine-tune the pharmacological profile of a drug candidate to achieve a better balance of potency, selectivity, and pharmacokinetic properties. The experimental protocols and workflows provided in this guide offer a practical framework for conducting such comparative studies, ultimately contributing to the development of novel and improved therapeutics.
References
- 1. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. chondrex.com [chondrex.com]
- 9. Adjuvant-Induced Arthritis Model [chondrex.com]
- 10. Quantitative Dynamic Models of Arthritis Progression in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. inotiv.com [inotiv.com]
Safety Operating Guide
Proper Disposal of 2-Bromo-3,5-difluorobenzoic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedural information for the safe disposal of 2-Bromo-3,5-difluorobenzoic acid (CAS Number: 651027-01-9), a compound that requires careful management due to its hazardous properties.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, adherence to strict safety protocols during handling and disposal is essential. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that disposal procedures are carried out in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through an approved waste disposal plant.[2] As a halogenated organic compound, it should be treated as hazardous waste and segregated for incineration in a regulated facility.[3]
Experimental Protocol for Disposal:
-
Segregation: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, spatulas) in a dedicated, clearly labeled hazardous waste container. This container should be specifically designated for halogenated organic waste.[3][4]
-
Containerization: Use a robust, leak-proof container with a secure lid. The container must be compatible with the chemical and clearly labeled with the full chemical name ("this compound"), the CAS number (651027-01-9), and appropriate hazard symbols.
-
Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep it away from incompatible materials such as strong oxidizing agents and bases.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental waste management company. These companies are equipped to handle and incinerate halogenated organic compounds in compliance with environmental regulations.
Quantitative Safety Data
The following table summarizes the key safety information for this compound.
| Parameter | Value | Source |
| CAS Number | 651027-01-9 | [5][6][7][8] |
| Molecular Formula | C₇H₃BrF₂O₂ | [7] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and minimizing environmental impact.
References
- 1. chemical-label.com [chemical-label.com]
- 2. fishersci.com [fishersci.com]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. matrixscientific.com [matrixscientific.com]
- 6. 2abiotech.net [2abiotech.net]
- 7. scbt.com [scbt.com]
- 8. CAS 651027-01-9 | 2621-B-05 | MDL MFCD09835211 | this compound | SynQuest Laboratories [synquestlabs.com]
Personal protective equipment for handling 2-Bromo-3,5-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Bromo-3,5-difluorobenzoic acid (CAS No. 651027-01-9). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and dust, preventing serious eye irritation.[3][4][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact and subsequent irritation.[3][4] |
| Body Protection | Laboratory coat, chemical-resistant apron, or coveralls. | Protects skin and clothing from spills and contamination.[3][4][7] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Avoids inhalation of dust or vapors, which can cause respiratory irritation.[2][5][6] |
Experimental Workflow: Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Operational Plan
1. Preparation:
-
Ensure that a Safety Data Sheet (SDS) for this compound is accessible.
-
Verify that an eyewash station and safety shower are unobstructed and functional.[6]
-
Don all required personal protective equipment as specified in the table above.[2][8]
-
Prepare all necessary equipment and reagents within a certified chemical fume hood.[5][6]
2. Handling:
-
Handle the solid material carefully to avoid generating dust.
-
When weighing, use a draft shield or perform the task in a fume hood to contain any airborne particles.
-
For reactions, add the acid to the solvent slowly and, if necessary, cool the reaction vessel to control any exothermic processes.[5]
-
Always keep containers of this compound tightly closed when not in use.[2]
3. Post-Handling:
-
Thoroughly decontaminate the work area, including benchtops and equipment, after use.
-
Carefully remove personal protective equipment, avoiding self-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water after handling the chemical.[2]
Disposal Plan
-
Waste Classification: Waste containing this compound should be treated as hazardous waste.
-
Solid Waste: Collect any solid residue, contaminated weighing paper, and other contaminated disposable materials in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.
-
Disposal Procedure: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[2][9] Contaminated packaging should also be disposed of as hazardous waste.[9]
References
- 1. chemical-label.com [chemical-label.com]
- 2. fishersci.ca [fishersci.ca]
- 3. oshatrainingschool.com [oshatrainingschool.com]
- 4. sc.edu [sc.edu]
- 5. safeti.com [safeti.com]
- 6. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
